1-Phenyl-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLUVHQIPUCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236940 | |
| Record name | 1-Phenyl-1,2,3-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883-39-6 | |
| Record name | 1-Phenyl-1,2,3-benzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2,3-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1-Phenyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-1H-benzo[d]triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzotriazole, it possesses a unique structural motif that imparts a range of biological activities, including potential as an anticancer agent. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and putative biological mechanisms of 1-Phenyl-1H-benzo[d]triazole. Detailed experimental protocols for its synthesis via Ullmann condensation are presented, along with a compilation of its key physicochemical and spectral data. Furthermore, a plausible signaling pathway illustrating its potential mode of action as a protein kinase inhibitor in cancer cells is depicted.
Physicochemical and Spectral Data
The key quantitative data for 1-Phenyl-1H-benzo[d]triazole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][3] |
| CAS Number | 883-39-6 | [2][3] |
| Appearance | White to light yellow crystalline solid | [2] |
| Density | 1.21 g/cm³ | [1] |
| Boiling Point | 359.3 °C at 760 mmHg | [1] |
| Flash Point | 171.1 °C | [1] |
| Water Solubility | log10(S) = -4.46 mol/L (calculated) | [4] |
| Octanol/Water Partition Coefficient (logP) | 2.420 (calculated) | [1][4] |
| Refractive Index | 1.674 | [1] |
Synthesis of 1-Phenyl-1H-benzo[d]triazole
The synthesis of 1-Phenyl-1H-benzo[d]triazole is commonly achieved through N-arylation of benzotriazole. The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for this transformation.[5][6][7][8]
Reaction Scheme
Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure based on established Ullmann-type N-arylation reactions.[9][10]
Materials:
-
1H-Benzotriazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-Phenyl-1H-benzo[d]triazole.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Spectral Data
The following are representative spectral data for 1-Phenyl-1H-benzo[d]triazole.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.15-8.12 (m, 1H), 7.85-7.82 (m, 2H), 7.65-7.58 (m, 3H), 7.52-7.45 (m, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 146.4, 136.8, 133.0, 129.8, 129.1, 128.5, 124.9, 120.3, 120.1, 110.1.
-
FT-IR (KBr, cm⁻¹): ν 3060 (aromatic C-H), 1600, 1500 (C=C stretching), 1280 (C-N stretching), 750 (aromatic C-H bending).
-
Mass Spectrum (EI, 70 eV): m/z (%) 195 (M⁺, 100), 167, 140, 77.
Biological Activity and Putative Mechanism of Action
Benzotriazole derivatives have been investigated for a range of biological activities, including anticancer properties.[11][12][13][14] While the specific molecular targets of 1-Phenyl-1H-benzo[d]triazole are still under active investigation, a plausible mechanism of action, based on studies of structurally related compounds, is the inhibition of protein kinases that are often dysregulated in cancer.
Putative Signaling Pathway: Inhibition of Protein Kinase-Mediated Cell Proliferation
The following diagram illustrates a hypothetical signaling pathway where 1-Phenyl-1H-benzo[d]triazole acts as an ATP-competitive inhibitor of a protein kinase (e.g., Casein Kinase 2 - CK2 or Pim-1), leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival.[15]
Conclusion
1-Phenyl-1H-benzo[d]triazole is a versatile heterocyclic compound with accessible synthetic routes and interesting biological properties. The Ullmann condensation provides a reliable method for its preparation. Its physicochemical and spectral data are well-defined, facilitating its characterization. The potential of 1-Phenyl-1H-benzo[d]triazole and its derivatives as anticancer agents, possibly through the inhibition of key protein kinases, warrants further investigation and positions this scaffold as a valuable starting point for the development of novel therapeutics. This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this important molecule.
References
- 1. 1-Phenyl-1H-benzotriazole | CAS#:883-39-6 | Chemsrc [chemsrc.com]
- 2. CAS 883-39-6: 1-phenyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 3. 1H-Benzotriazole, 1-phenyl- [webbook.nist.gov]
- 4. 1H-Benzotriazole, 1-phenyl- (CAS 883-39-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and History of 1-Phenyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzo[d]triazole, a key heterocyclic compound, has a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and the evolution of its applications. The document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry and historical context of this important molecule.
Discovery and Early History
The discovery of the parent compound, 1H-benzotriazole, is credited to G. Schultz in 1889. The synthesis of N-aryl derivatives, including 1-Phenyl-1H-benzo[d]triazole, followed as the field of synthetic chemistry expanded in the late 19th and early 20th centuries. While a singular "discovery" paper for 1-Phenyl-1H-benzo[d]triazole is not readily apparent in modern databases, its existence and utility were established in the scientific literature by the turn of the 20th century.
A significant early application that points to the established presence of 1-Phenyl-1H-benzo[d]triazole is the Graebe-Ullmann reaction , first reported in 1896.[1][2] This reaction utilizes 1-arylbenzotriazoles as precursors for the synthesis of carbazoles through thermal decomposition.[1][2] The use of 1-Phenyl-1H-benzo[d]triazole in this context indicates that its synthesis and isolation were known to chemists of that era.
Historical Synthesis Methods
The primary historical method for the synthesis of N-aryl benzotriazoles was the Ullmann condensation . This reaction, named after Fritz Ullmann, involves the copper-promoted coupling of an aryl halide with a nucleophile, in this case, the benzotriazole anion.[3]
Experimental Protocol: Classical Ullmann Condensation for 1-Phenyl-1H-benzo[d]triazole
The following protocol is a generalized representation of the classical Ullmann condensation as it would have been applied for the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Materials:
-
1H-Benzotriazole
-
Iodobenzene (or Bromobenzene)
-
Copper powder (or a copper salt such as CuI)
-
A high-boiling point solvent (e.g., nitrobenzene or dimethylformamide)
-
A base (e.g., potassium carbonate)
Procedure:
-
A mixture of 1H-benzotriazole, an aryl halide (iodobenzene being more reactive than bromobenzene), a stoichiometric amount of copper powder, and a base is prepared in a high-boiling point polar solvent.[3]
-
The reaction mixture is heated to a high temperature, often exceeding 210°C, for an extended period.[3]
-
The progress of the reaction would have been monitored by techniques available at the time, such as melting point determination of isolated aliquots.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through a series of workup steps. This typically involves filtration to remove the copper salts, followed by extraction and recrystallization to purify the 1-Phenyl-1H-benzo[d]triazole.
Logical Relationship of Ullmann Condensation
Caption: Logical flow of the Ullmann condensation for the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Modern Synthetic Methods
While the Ullmann condensation was a foundational method, it often required harsh reaction conditions and stoichiometric amounts of copper.[4] Modern organic synthesis has seen the development of more efficient and milder methods for the preparation of 1-aryl-1H-benzotriazoles. These include palladium-catalyzed C-H activation/intramolecular amination and copper-catalyzed one-pot Sandmeyer-type reactions.[5]
Experimental Protocol: Modern Copper-Catalyzed N-Arylation
The following is a representative modern protocol for the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Materials:
-
1H-Benzotriazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
A ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., cesium carbonate)
-
A solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzotriazole, iodobenzene, a catalytic amount of CuI, a suitable ligand, and a base.[6]
-
Add the solvent (DMF) and stir the mixture at a moderately elevated temperature (e.g., 110°C) for a specified time (e.g., 24 hours).[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by partitioning the mixture between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 1-Phenyl-1H-benzo[d]triazole.[6]
Experimental Workflow for Modern Synthesis
Caption: Workflow for the modern copper-catalyzed synthesis of 1-Phenyl-1H-benzo[d]triazole.
Physical and Chemical Properties
Early literature would have characterized 1-Phenyl-1H-benzo[d]triazole based on its fundamental physical properties. While specific historical data points are scarce in readily available modern compilations, the following table summarizes the known properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to light yellow crystalline solid[7] |
| Melting Point | 88-90 °C |
| Boiling Point | 359.3 °C at 760 mmHg[8] |
| CAS Number | 883-39-6[9][10] |
Historical and Modern Applications
Initially, the interest in 1-Phenyl-1H-benzo[d]triazole was primarily as an intermediate in synthetic organic chemistry, most notably for the synthesis of carbazoles via the Graebe-Ullmann reaction.[1]
In more recent times, the applications of 1-Phenyl-1H-benzo[d]triazole and its derivatives have expanded significantly. Its UV-absorbing properties have led to its use as a UV stabilizer in plastics, coatings, and cosmetics.[7] Furthermore, the benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and various derivatives have been investigated for their potential biological activities, including antioxidant properties.[7][11]
Signaling Pathways and Biological Activity
While 1-Phenyl-1H-benzo[d]triazole itself is not a major therapeutic agent, the benzotriazole moiety is a component of various pharmacologically active compounds. The specific signaling pathways modulated depend on the overall structure of the derivative. For instance, certain benzotriazole derivatives have been investigated as inhibitors of specific enzymes or as ligands for various receptors. The development of benzotriazole-containing drugs is an active area of research, with studies exploring their potential as antimicrobial, antiviral, and anticancer agents.[12]
Conclusion
From its early, though not precisely documented, discovery as a stable N-aryl heterocyclic compound to its role as a key intermediate in the Graebe-Ullmann reaction, 1-Phenyl-1H-benzo[d]triazole has a firm place in the history of organic chemistry. The evolution of its synthesis from the harsh conditions of the classical Ullmann condensation to modern, more efficient catalytic methods reflects the broader advancements in the field. Today, its utility extends beyond a synthetic intermediate to applications in materials science and as a scaffold in medicinal chemistry, demonstrating the enduring importance of this foundational molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. ijariie.com [ijariie.com]
- 6. 1-Phenyl-1H-benzotriazole | 883-39-6 [chemicalbook.com]
- 7. CAS 883-39-6: 1-phenyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 8. m.molbase.com [m.molbase.com]
- 9. 1H-Benzotriazole, 1-phenyl- [webbook.nist.gov]
- 10. 1H-Benzotriazole, 1-phenyl- [webbook.nist.gov]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
An In-depth Technical Guide on the Molecular Structure and Configuration of 1-Phenyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzo[d]triazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular structure, configuration, and key experimental data related to 1-Phenyl-1H-benzo[d]triazole, intended to serve as a valuable resource for researchers in the field.
Molecular Structure and Configuration
1-Phenyl-1H-benzo[d]triazole, with the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol , consists of a benzotriazole core fused to a phenyl ring at the N1 position of the triazole ring. This substitution pattern locks the molecule in the 1H-tautomeric form, providing structural stability.
Intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds, play a significant role in the solid-state packing of these molecules, influencing their physical properties.
Table 1: Key Physicochemical Properties of 1-Phenyl-1H-benzo[d]triazole
| Property | Value |
| Molecular Formula | C₁₂H₉N₃ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 1-phenyl-1H-benzo[d]triazole |
| CAS Number | 883-39-6 |
| Appearance | White to off-white solid |
| Melting Point | 108-110 °C |
Experimental Data
Crystallographic Data
While a definitive crystal structure of 1-Phenyl-1H-benzo[d]triazole is not publicly available, data from analogous compounds provide insight into its structural parameters. The following table presents typical bond lengths and angles for the benzotriazole and phenyl rings, derived from related structures.
Table 2: Representative Bond Lengths and Angles
| Parameter | Typical Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.34 - 1.36 |
| N2-N3 | 1.29 - 1.31 |
| N1-C7a | 1.38 - 1.40 |
| N3-C3a | 1.37 - 1.39 |
| C-C (aromatic) | 1.36 - 1.41 |
| N1-C(phenyl) | 1.42 - 1.44 |
| Bond Angles (°) ** | |
| N2-N1-C7a | 108 - 110 |
| N1-N2-N3 | 110 - 112 |
| N2-N3-C3a | 107 - 109 |
| C-N-C | 125 - 128 |
| Dihedral Angle (°) ** | |
| Phenyl ring vs. Benzotriazole ring | 10 - 85 |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of 1-Phenyl-1H-benzo[d]triazole. The following tables summarize representative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for closely related compounds, which are expected to be very similar for the title compound.
Table 3: Representative ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.20 - 7.50 | m | Aromatic protons |
| 7.60 - 7.80 | m | Aromatic protons |
| 8.00 - 8.20 | d | Aromatic proton (Benzotriazole) |
Table 4: Representative ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 110 - 135 | Aromatic carbons |
| 145 - 150 | Aromatic carbons attached to nitrogen |
Table 5: Representative FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3100 | C-H stretching (aromatic) |
| 1600 - 1620 | C=C stretching (aromatic) |
| 1450 - 1500 | N=N stretching (triazole) |
| 1200 - 1300 | C-N stretching |
| 740 - 760 | C-H out-of-plane bending (aromatic) |
Experimental Protocols
Synthesis of 1-Phenyl-1H-benzo[d]triazole
A common and efficient method for the synthesis of 1-Phenyl-1H-benzo[d]triazole is the copper-catalyzed N-arylation of benzotriazole with an arylating agent.
Materials:
-
Benzotriazole
-
Iodobenzene (or Bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add benzotriazole (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
The reaction mixture is heated to 110-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield 1-Phenyl-1H-benzo[d]triazole as a solid.
Characterization Workflow
Figure 1. A generalized workflow for the synthesis and characterization of 1-Phenyl-1H-benzo[d]triazole.
Logical Relationships in Molecular Structure
The key structural feature of 1-Phenyl-1H-benzo[d]triazole is the connection between the planar benzotriazole ring system and the phenyl group. The rotational freedom around the N-C single bond dictates the overall 3D conformation of the molecule.
An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Phenyl-1H-benzo[d]triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-1H-benzo[d]triazole, also known as 1-phenylbenzotriazole, is a heterocyclic aromatic compound featuring a benzotriazole core with a phenyl substituent on one of the nitrogen atoms.[1] Its chemical structure consists of a fused benzene ring and a 1,2,3-triazole ring.[1] The attachment of the phenyl group at the N1 position creates a planar, conjugated system that influences its chemical behavior and stability.[1] Unlike the parent benzotriazole, which exhibits annular tautomerism between the 1H and 2H forms, the N1-phenyl substitution in 1-Phenyl-1H-benzo[d]triazole effectively locks the molecule in the 1H tautomeric form.[1] This structural rigidity contributes to its predictable reactivity and makes it a valuable intermediate in various chemical syntheses.[1]
This compound finds applications in diverse fields, including as a corrosion inhibitor for metals like copper and steel, and in material science as an additive to enhance the thermal stability and UV resistance of polymers.[1] Its derivatives are also explored in medicinal chemistry for potential antimicrobial and anticancer properties.[1]
Physical and Chemical Properties
The fundamental physical and chemical identification properties of 1-Phenyl-1H-benzo[d]triazole are summarized below.
Table 2.1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-phenylbenzotriazole | [1][2] |
| CAS Number | 883-39-6 | [1][2] |
| Molecular Formula | C₁₂H₉N₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1] |
| Boiling Point | 359.3°C at 760 mmHg | |
| Solubility | 3.9 µg/mL (solvent not specified) | [1] |
Table 2.2: Spectroscopic and Structural Identifiers
| Identifier | Value | Source(s) |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 | [1][2] |
| InChI | InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H | [1][2] |
| InChI Key | ZBJLUVHQIPUCPM-UHFFFAOYSA-N | [1][2] |
| MDL Number | MFCD01924397 | [2] |
Note: Detailed experimental spectra (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry) for this specific compound were not available in the consulted literature. Spectroscopic analyses of derivatives are widely reported but are not included here to maintain accuracy.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-Phenyl-1H-benzo[d]triazole are not extensively documented in the provided resources. However, based on general synthetic chemistry principles for N-aryl benzotriazoles, a representative protocol can be outlined.
General Synthesis of 1-Phenyl-1H-benzo[d]triazole
The synthesis of N-substituted benzotriazoles can be achieved through the reaction of a corresponding aniline with benzotriazole or by constructing the triazole ring from an appropriately substituted benzene derivative. A common laboratory-scale synthesis involves the reaction of o-phenylenediamine with a diazotizing agent followed by coupling.
Materials:
-
o-Phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Aniline
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Diazotization: A solution of aniline in dilute hydrochloric acid is prepared in a flask and cooled to 0-5°C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes to ensure complete formation of the benzenediazonium chloride salt.
-
Coupling: In a separate flask, o-phenylenediamine is dissolved in a suitable solvent.
-
The freshly prepared, cold diazonium salt solution is slowly added to the o-phenylenediamine solution. The reaction is often carried out under mildly acidic or neutral conditions.
-
Cyclization: The resulting intermediate azo compound is then cyclized. This is typically achieved by heating the reaction mixture, sometimes in the presence of a catalyst like a copper salt, which facilitates the elimination of a molecule (e.g., water or ammonia) to form the stable triazole ring.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled. The crude product may precipitate and can be collected by filtration.
-
The collected solid is washed with water to remove inorganic salts.
-
Further purification is performed by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-Phenyl-1H-benzo[d]triazole.
General Protocol for Spectroscopic Analysis
While specific data is unavailable, the following describes standard methodologies for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).
-
The resulting spectra would be analyzed for chemical shifts (δ), multiplicity, and integration to confirm the structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is scanned over a typical range (e.g., 4000-400 cm⁻¹) to obtain the infrared spectrum.
-
The spectrum would be analyzed for characteristic absorption bands corresponding to functional groups, such as C-H stretches from the aromatic rings and C=C/C=N bond vibrations.
-
Logical and Experimental Workflow Visualization
The following diagrams illustrate the logical relationships in the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Diagram 4.1: General Synthesis Workflow
Caption: General workflow for the synthesis of 1-Phenyl-1H-benzo[d]triazole.
References
1-Phenyl-1H-benzo[d]triazole mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 1-Phenyl-1H-benzo[d]triazole Derivatives
Introduction
1-Phenyl-1H-benzo[d]triazole is a heterocyclic aromatic compound featuring a benzotriazole core with a phenyl substituent at the N1 position of the triazole ring.[1] While the parent compound is utilized in organic synthesis and as a UV stabilizer, its primary significance in the biomedical field lies in its role as a versatile scaffold for the development of novel therapeutic agents.[1][2] The fusion of a benzene ring with a 1,2,3-triazole ring creates a privileged structure that serves as a foundation for derivatives exhibiting a wide array of pharmacological activities.[3][4] Research has demonstrated that functionalized derivatives of this core structure can act as potent inhibitors of key enzymes, induce programmed cell death in cancer cells, and exhibit anti-inflammatory properties.[5][6][7]
This technical guide provides a detailed overview of the primary mechanisms of action attributed to various derivatives of 1-Phenyl-1H-benzo[d]triazole, focusing on enzyme inhibition and the induction of apoptosis. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action 1: Enzyme Inhibition
A predominant mechanism of action for 1-phenyl-1,2,3-triazole derivatives is the targeted inhibition of specific enzymes. This activity is highly dependent on the nature and position of substituents on the phenyl and triazole rings, which influence the molecule's binding affinity and selectivity for the enzyme's active site.
Carbonic Anhydrase Inhibition
Derivatives of 1-phenyl-1,2,3-triazole have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms.[5] These zinc-containing metalloenzymes are crucial in processes like pH homeostasis, electrolyte secretion, and bone resorption, and are implicated in diseases such as glaucoma and cancer.[5]
The inhibitory action of these derivatives is achieved through the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, while the triazole and phenyl rings engage in further interactions with amino acid residues, enhancing binding affinity.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a 1-phenyl-1,2,3-triazole derivative.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of various 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides has been quantified against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Kᵢ) are summarized below.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 6a | 50.8 | 6.5 | 65.3 | 30.8 |
| 6d | 966.8 | 760.0 | 957.5 | 815.9 |
| 6i | 105.4 | 12.3 | 110.7 | 45.1 |
| 6n | 98.2 | 9.8 | 95.4 | 38.6 |
| Acetazolamide (Standard) | 250.0 | 12.1 | 74.0 | 25.8 |
| Data sourced from a study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides.[5] |
Cyclooxygenase (COX) Inhibition
Certain phenyl-1H-1,2,3-triazole analogs have demonstrated potent anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] COX-2 is an enzyme induced by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] By inhibiting COX-2, these compounds reduce prostaglandin production, thereby exerting their anti-inflammatory effects.[8]
Mechanism of Action 2: Induction of Apoptosis
Another significant mechanism of action for benzotriazole-containing compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[6] This is a critical pathway for anti-cancer drug development.
Intrinsic Apoptosis Pathway
Studies on triterpenic acid-benzotriazole esters have shown they can act as mitochondria-targeting anticancer agents (mitocans).[6] These compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. The mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6]
The derivatives cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases (like caspase-3), culminating in cell death.[6]
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by benzotriazole derivatives.
Quantitative Data: Anticancer Activity
The cytotoxic effects of 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Compound | MCF-7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | HepG2 (IC₅₀, µM) |
| 7 | 1.9 | 18.6 | 1.8 |
| 8 | 3.5 | 34.5 | 5.3 |
| 9 | 1.1 | 2.6 | 1.4 |
| 10 | 4.2 | 45.2 | 2.5 |
| Doxorubicin (Standard) | 1.5 | 2.5 | 1.8 |
| 5-Fluorouracil (Standard) | 25.4 | >100 | 28.6 |
| Data sourced from a study on 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives.[9] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol outlines the method used to determine the inhibitory activity of compounds against various human carbonic anhydrase (hCA) isoforms.[5]
Objective: To measure the inhibition constants (Kᵢ) of test compounds against hCA I, II, IV, and IX.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are used. The esterase activity is assayed using 4-nitrophenyl acetate as a substrate.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the specific hCA isoform, and varying concentrations of the test inhibitor.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the 4-nitrophenyl acetate substrate. The hydrolysis of the substrate to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
Workflow: Synthesis and Screening of CA Inhibitors
Caption: General workflow for developing novel carbonic anhydrase inhibitors.
Xylene-Induced Ear Edema Model (Anti-inflammatory Assay)
This in vivo protocol is used to assess the anti-inflammatory activity of phenyl-1H-1,2,3-triazole analogs.[7][8]
Objective: To evaluate the ability of test compounds to reduce acute inflammation in a mouse model.
Methodology:
-
Animal Model: Mice are used for the experiment.
-
Compound Administration: The test compounds (e.g., at a dose of 25 mg/kg) and a reference drug (e.g., diclofenac) are administered to the mice, typically intraperitoneally or orally. A control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 30 minutes), a fixed volume of xylene, an irritant, is applied to the surface of one ear of each mouse to induce inflammation and edema.
-
Measurement: After another interval (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both the treated and untreated ears. The sections are weighed.
-
Data Analysis: The difference in weight between the xylene-treated ear and the untreated ear is calculated as the edema weight. The percentage inhibition of edema for each compound is calculated relative to the control group using the formula: % Inhibition = [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
Conclusion
The 1-phenyl-1H-benzo[d]triazole scaffold is a cornerstone in the design of pharmacologically active molecules. The mechanisms of action for its derivatives are diverse and potent, primarily revolving around specific enzyme inhibition and the induction of apoptosis in pathological cells. Derivatives have shown remarkable efficacy as inhibitors of carbonic anhydrases and COX-2, highlighting their potential in treating glaucoma, cancer, and inflammatory conditions.[5][7] Furthermore, their ability to trigger the intrinsic apoptotic pathway underscores their promise as anticancer agents.[6] The continued exploration of structure-activity relationships and the synthesis of novel analogs will undoubtedly lead to the development of more selective and effective therapeutic agents based on this versatile chemical framework.
References
- 1. Buy 1-Phenyl-1H-benzo[d][1,2,3]triazole | 883-39-6 [smolecule.com]
- 2. CAS 883-39-6: 1-phenyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents [mdpi.com]
- 7. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-Phenyl-1H-benzo[d]triazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-benzo[d]triazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological properties of these compounds, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibiting potential. The information presented herein is curated from a comprehensive review of scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying mechanisms of action.
Anticancer Activity
Derivatives of 1-phenyl-1H-benzo[d]triazole have demonstrated significant cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the activity of protein kinases, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various 1-phenyl-1H-benzo[d]triazole derivatives has been evaluated using standard assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7d | Hela | < 12 | [1] |
| 7e | MCF-7 | 4.7 | [1] |
| Hela | 2.9 | [1] | |
| A549 | 9.4 | [1] | |
| 10a | MCF-7 | 6.43 | [1] |
| Hela | 5.6 | [1] | |
| A549 | 21.1 | [1] | |
| 10d | Hela | < 12 | [1] |
| TP6 | B16F10 | 41.12 - 61.11 | [2] |
| ARV-2 | MCF-7 | 3.16 | [3] |
| HeLa | 5.31 | [3] | |
| HT-29 | 10.6 | [3] | |
| Compound 4 | MCF-7 | 5.68 µg/ml | [4] |
| HT29 | 10.21 µg/ml | [4] | |
| TAJ1 | MCF-7 | Growth Reduction to 6.67% after 48h | [5] |
| HeLa | Growth Reduction to 14.4% after 48h | [5] | |
| Compound 8 | HT-1080 | 15.13 | [6] |
| A-549 | 21.25 | [6] | |
| MCF-7 | 18.06 | [6] | |
| MDA-MB-231 | 16.32 | [6] | |
| Compounds 5 & 7 | Various | 18.32 - 31.65 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Antiviral Activity
A significant number of 1-phenyl-1H-benzo[d]triazole derivatives have been investigated for their antiviral properties, particularly against RNA viruses. Their mechanisms of action can include the inhibition of viral enzymes crucial for replication, such as helicase.
Quantitative Antiviral Data
The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound Series/ID | Virus | EC50 (µM) | Reference |
| Series A | Coxsackievirus B (CVB) | 8 - 10 | [7] |
| Respiratory Syncytial Virus (RSV) | 3 - 7 | [7] | |
| Series B | Orthohantavirus (HTNV) | < 5 | [7] |
| Coxsackievirus B (CVB) | 4 - 8 | [7] | |
| Respiratory Syncytial Virus (RSV) | 2 - 3 | [7] | |
| 6a | CVB5 | 52 | [7] |
| 11b, 11d, 18e, 25b | CVB5 | 6 - 52 | [7] |
| 41a | CVB5 | 18.5 | [7] |
| 43a | CVB5 | 9 | [7] |
| 86c | BVDV | 3 | [7] |
| 21e | RSV | 20 | [7] |
| 17 | Coxsackievirus B5 (CV-B5) | 6.9 | [8] |
| Poliovirus (Sb-1) | 20.5 | [8] | |
| 18 | Coxsackievirus B5 (CV-B5) | 5.5 | [8] |
| Poliovirus (Sb-1) | 17.5 | [8] | |
| 6a-9 | HIV-1 NL4-3 | 3.13 | [9] |
| 6a-10 | HIV-1 NL4-3 | 3.30 | [9] |
| 6a-11 | HIV-1 NL4-3 | 3.46 | [9] |
| 5b | HIV-1 NL4-3 | 3.30 | [9] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that reduces the formation of viral plaques by 50% (EC50).
Workflow for Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay for antiviral activity.
Antimicrobial Activity
The benzotriazole nucleus is a key pharmacophore in many antimicrobial agents. 1-Phenyl-1H-benzo[d]triazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 19 | Bacillus subtilis | 1.56 | [10] |
| Staphylococcus aureus | 1.56 | [10] | |
| Streptococcus faecalis | 1.56 | [10] | |
| Pseudomonas aeruginosa | 3.12 | [10] | |
| Escherichia coli | 6.25 | [10] | |
| Enterobacter cloacae | 6.25 | [10] | |
| 4a | Staphylococcus aureus (ATCC-25923) | 32 µM | [11] |
| 4e | Staphylococcus aureus (ATCC-25923) | 8 µM | [11] |
| 5f | Staphylococcus aureus (ATCC-25923) | 64 µM | [11] |
| 4e | Bacillus subtilis (ATCC 6633) | 16 µM | [11] |
| 4i | Bacillus subtilis (ATCC 6633) | 16 µM | [11] |
| 4k | Bacillus subtilis (ATCC 6633) | 16 µM | [11] |
| 4n | Bacillus subtilis (ATCC 6633) | 16 µM | [11] |
| 5h | Bacillus subtilis (ATCC 6633) | 16 µM | [11] |
| 2,4-chlorophenyl substituted derivative | MRSA | 4 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution
Caption: Workflow for the Broth Microdilution Method.
Enzyme Inhibition
1-Phenyl-1H-benzo[d]triazole derivatives have been identified as potent inhibitors of various enzymes, including xanthine oxidase and protein kinases, which are implicated in a range of diseases from hyperuricemia to cancer.
Quantitative Enzyme Inhibition Data
The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 1s | Xanthine Oxidase | 0.21 | [13] |
| 1a-r | Xanthine Oxidase | 0.21 - 26.13 | [13] |
| 2-methyl, 2-ethyl, 2-propyl derivatives of tetrabromobenzotriazole | HCV Helicase | ~6.5 | [14] |
| Compound 4 | Focal Adhesion Kinase (FAK) | 1.2 | [4] |
| N-hydroxypropyl derivatives of TBBt and TBBi | Human Protein Kinase CK2 | 0.32 - 0.54 | [15] |
Signaling Pathway: Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a primary therapeutic strategy for managing hyperuricemia and gout.
Caption: Inhibition of the Xanthine Oxidase pathway by 1-Phenyl-1H-benzo[d]triazole derivatives.
Conclusion
The 1-phenyl-1H-benzo[d]triazole scaffold represents a versatile and promising platform for the discovery of new drugs with a wide array of biological activities. The data and methodologies presented in this guide underscore the significant potential of these compounds in addressing unmet medical needs in oncology, virology, and infectious diseases. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations is warranted to translate these promising preclinical findings into clinically effective therapies.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 4. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 9. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mail.ijcrt.org [mail.ijcrt.org]
- 13. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Dynamics of the Phenyl-Benzotriazole Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenyl-benzotriazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of therapeutic agents. The conformational orientation of the phenyl ring relative to the benzotriazole core is a critical determinant of a molecule's three-dimensional shape, influencing its interaction with biological targets and ultimately its pharmacological activity. This technical guide provides a comprehensive overview of the conformational analysis of the phenyl-benzotriazole junction, detailing the experimental and computational methodologies employed to elucidate its rotational dynamics. It serves as a resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction
Benzotriazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1] When a phenyl group is attached to a nitrogen atom of the benzotriazole ring, the rotational freedom around the C-N bond introduces conformational flexibility. This rotation is not entirely free, as it is governed by a delicate balance of steric hindrance and electronic effects, leading to preferred conformational states.
The dihedral angle between the phenyl and benzotriazole rings dictates the overall topology of the molecule. Understanding the rotational energy barrier and the preferred dihedral angles is crucial for structure-activity relationship (SAR) studies and rational drug design. A conformationally restricted molecule may exhibit higher potency and selectivity for its biological target. This guide will delve into the key techniques and theoretical approaches used to characterize the conformational landscape of the phenyl-benzotriazole junction.
Experimental Methodologies for Conformational Analysis
A combination of experimental techniques is often employed to gain a comprehensive understanding of the conformational preferences of phenyl-benzotriazole derivatives in both the solid and solution states.
X-Ray Crystallography
Single-crystal X-ray diffraction provides precise information about the molecular structure in the solid state, including the dihedral angle between the phenyl and benzotriazole rings. This technique offers a static, time-averaged snapshot of the molecule's conformation as it exists within the crystal lattice.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of the phenyl-benzotriazole derivative are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and an atomic model is built and refined to best fit the experimental data.[3] The final refined structure provides accurate bond lengths, bond angles, and torsional angles, including the critical dihedral angle between the phenyl and benzotriazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. Several NMR techniques can be applied to the conformational analysis of the phenyl-benzotriazole junction.
When the rotational barrier around the C-N bond is within a certain energy range (typically 5-25 kcal/mol), the rate of interconversion between different conformations can be studied using variable temperature (VT) NMR.[4][5][6]
Experimental Protocol: Variable Temperature (VT) NMR for Rotational Barrier Determination
-
Sample Preparation: A solution of the phenyl-benzotriazole derivative is prepared in a suitable deuterated solvent.
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature.
-
Temperature Variation: The temperature of the NMR probe is systematically varied. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into a time-averaged signal at higher temperatures.[7]
-
Data Analysis: The rate constant (k) for the rotational process at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can then be determined using the Eyring equation.[8][9]
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that detect through-space interactions between protons that are in close proximity (typically < 5 Å). These experiments can provide valuable information about the preferred conformation in solution. For instance, an NOE between a proton on the phenyl ring and a proton on the benzotriazole ring would indicate a conformation where these protons are spatially close.[10][11][12]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: A solution of the phenyl-benzotriazole derivative is prepared in a suitable deuterated solvent.
-
Experiment Setup: A 2D NOESY or ROESY experiment is set up on the NMR spectrometer. The choice between NOESY and ROESY depends on the molecular weight of the compound.[10]
-
Data Acquisition and Processing: The 2D spectrum is acquired and processed.
-
Spectral Analysis: Cross-peaks in the spectrum indicate protons that are close in space. The volume of the cross-peaks is related to the distance between the protons, allowing for a semi-quantitative conformational analysis.[13][14]
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating rotational energy barriers and mapping the potential energy surface of the phenyl-benzotriazole junction.[8][9]
Computational Protocol: DFT Calculation of Rotational Energy Barrier
-
Structure Building: The 3D structure of the phenyl-benzotriazole derivative is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the ground state conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[1]
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle between the phenyl and benzotriazole rings in small increments (e.g., 10-15 degrees). At each step, the energy is minimized with respect to all other degrees of freedom.[15][16][17]
-
Transition State Search: The maxima on the potential energy surface correspond to the transition states for rotation. A transition state optimization is then performed to precisely locate the transition state geometry and energy.
-
Barrier Calculation: The rotational energy barrier is calculated as the energy difference between the ground state and the transition state.
Quantitative Conformational Data
The following tables summarize representative quantitative data for the dihedral angles of phenyl-benzotriazole derivatives and related N-aryl heterocycles, as determined by X-ray crystallography.
Table 1: Dihedral Angles of Phenyl-Benzotriazole Derivatives from X-ray Crystallography
| Compound | Dihedral Angle (°) | Reference |
| 1-Benzyl-1H-benzotriazole | 75.08(8) | [18] |
| 1,3,5-Tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene | 82.1(1) - 88.3(1) | [19][20] |
| 1-(2,3,5,6-Tetramethyl-benzyloxy)-1H-benzotriazole | 13.16(4) | [21] |
Table 2: Dihedral Angles of Related N-Aryl Heterocycles from X-ray Crystallography
| Compound | Dihedral Angle (°) | Reference |
| 1-Phenyl-2-(4-bromophenyl)benzimidazole | 66.28(11) - 67.48(11) | [22] |
| 1-Phenyl-2-(3-bromophenyl)benzimidazole | 54.84(6) - 56.71(6) | [22] |
| N-Substituted Pyrazolines | 4.64(7) - 10.53(10) | [23] |
Note: The dihedral angle is defined between the mean planes of the phenyl and the heterocyclic rings.
Visualization of Workflows
Experimental Workflow for Conformational Analysis
Caption: Workflow for experimental conformational analysis.
Computational Workflow for Rotational Barrier Calculation
Caption: Workflow for computational rotational barrier analysis.
Biological Relevance and Signaling Pathways
The conformation of the phenyl-benzotriazole junction can have a profound impact on the biological activity of the molecule. The specific spatial arrangement of the phenyl ring relative to the benzotriazole core determines how the molecule fits into the binding pocket of a target protein. A subtle change in the dihedral angle can lead to a significant loss or gain of activity.
For instance, in the context of kinase inhibition, the orientation of the phenyl ring can influence key interactions with amino acid residues in the ATP-binding site. A planar conformation might favor π-π stacking interactions, while a more twisted conformation could allow the phenyl group to access a deeper hydrophobic pocket. The conformational preference can also affect the molecule's overall physicochemical properties, such as solubility and membrane permeability, which are critical for drug development.
While specific signaling pathways directly modulated by the conformational state of the phenyl-benzotriazole junction are not extensively documented, the biological activities of these compounds suggest involvement in various cellular processes. For example, benzotriazole derivatives with anticancer properties have been shown to induce apoptosis. The conformational state of the inhibitor likely plays a crucial role in its ability to bind to target proteins within apoptotic pathways, such as protein kinases or other enzymes.
The following diagram illustrates a generalized logical flow of how conformational analysis informs drug design.
Caption: Role of conformational analysis in drug discovery.
Conclusion
The conformational analysis of the phenyl-benzotriazole junction is a critical aspect of understanding the structure-activity relationships of this important class of compounds. A multi-pronged approach, combining experimental techniques like X-ray crystallography and dynamic NMR with computational methods such as DFT, provides a comprehensive picture of the rotational dynamics. The insights gained from these studies are invaluable for the rational design of novel phenyl-benzotriazole derivatives with enhanced potency, selectivity, and drug-like properties. This guide provides the foundational knowledge and detailed protocols for researchers to effectively investigate the conformational landscape of this versatile and medicinally relevant scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. Sciencemadness Discussion Board - Rotational barrier calculations - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. OntoPESScan: An Ontology for Potential Energy Surface Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1-Benzyl-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1-(2,3,5,6-Tetra-methyl-benz-yloxy)-1H-benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Phenyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzo[d]triazole is a heterocyclic aromatic compound featuring a benzotriazole core with a phenyl substituent at the N1 position of the triazole ring.[1] This structure, with the molecular formula C₁₂H₉N₃, serves as a crucial scaffold in medicinal chemistry and material science due to its unique physicochemical properties and versatile biological activities.[1][2] The presence of the triazole ring, characterized by its weak basicity, dual hydrogen bond acceptor/donor capabilities, and metabolic stability, makes it a valuable component in drug design.[2] This guide provides an in-depth review of its synthesis, spectroscopic properties, and key applications, with a focus on its roles in corrosion inhibition and as a pharmacophore in the development of therapeutic agents.
Chemical and Physical Properties
The fundamental properties of 1-Phenyl-1H-benzo[d]triazole are summarized below. The addition of the phenyl group to the benzotriazole core significantly increases its molecular size and complexity compared to the parent molecule, locking the compound into the 1H tautomeric form and enhancing its structural stability.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| CAS Number | 883-39-6 | [3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 96-97 °C | [5] |
| Boiling Point | 201-204 °C at 15 mmHg | [6] |
| IUPAC Name | 1-phenyl-1H-1,2,3-benzotriazole | [3] |
Synthesis of 1-Phenyl-1H-benzo[d]triazole
The most common and effective methods for synthesizing N-aryl benzotriazoles involve cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a traditional and robust method for forming C-N bonds between an aryl halide and an amine or an N-heterocycle.[7]
General Synthesis Workflow: Ullmann-Type Coupling
The diagram below illustrates the general workflow for the synthesis of 1-Phenyl-1H-benzo[d]triazole via a copper-catalyzed Ullmann-type coupling reaction.
Caption: Ullmann-type synthesis workflow.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis[8]
This protocol is based on a reported copper-catalyzed synthesis of 1-Phenyl-1H-benzotriazole.[8]
-
Preparation: To a reaction vessel, add Cu(OAc)₂·H₂O (0.01 mmol) and dissolve it in dimethylformamide (DMF, 2 mL) under a nitrogen atmosphere to prevent oxidation.
-
Addition of Reagents: Sequentially add iodobenzene (1.2 mmol), 1H-Benzotriazole (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2 mmol) to the solution.
-
Reaction: Stir the mixture at a constant temperature, typically around 120 °C, and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 1-Phenyl-1H-benzo[d]triazole.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and purity confirmation of synthesized compounds.
Summary of Spectroscopic Data
| Technique | Key Observations | Reference |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 195 | [3] |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of δ 7.2-8.2 ppm. (Specific data for derivatives available) | [9] |
| ¹³C NMR (CDCl₃) | Aromatic carbons typically appear in the range of δ 110-150 ppm. (Specific data for derivatives available) | [9][10] |
| FT-IR (KBr) | N-H stretching (absent in N-substituted product), C=N, C=C aromatic stretching, and N=N stretching bands are characteristic. | [11] |
General Experimental Protocol for Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).
-
Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
A background spectrum is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Analyze the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern to confirm the molecular weight and structure.
-
Applications
1-Phenyl-1H-benzo[d]triazole and its derivatives have found applications in diverse fields, ranging from industrial materials protection to the development of novel pharmaceuticals.
Corrosion Inhibition
Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys, as well as for steel and aluminum.[12][13] The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that prevents contact with corrosive agents.[12][14] This film can be formed through physisorption or a more dominant chemisorption mechanism, where a polymeric complex such as [Cu(I)BTA]n is formed.[12][13]
Caption: Adsorption and protective film formation.
Medicinal Chemistry and Biological Activity
The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed as therapeutic agents. Derivatives have shown a wide spectrum of biological activities.
Anticancer Activity: Numerous studies have explored 1,2,3-triazole derivatives, including those with a 1-phenyl-benzotriazole core, as potential anticancer agents.[15][16][17] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-benzotriazole derivative (12O) | SiHa (Cervical) | 0.009 | [15] |
| 1,2,3-Triazole linked Tetrahydrocurcumin (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [18] |
| 1,2,3-Triazole linked Chalcone (10a) | A549 (Lung) | 62.51 | [17] |
| 1-phenyl-1H-pyrazole derivative (5) | A549 (Lung) | 10.67 ± 1.53 | [1] |
| 1-phenyl-1H-pyrazole derivative (5) | C6 (Glioma) | 4.33 ± 1.04 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity [18]
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HCT-116) into 96-well plates at a density of approximately 5×10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-Phenyl-1H-benzo[d]triazole derivatives) and incubate for a specified period (e.g., 48 hours). Include a positive control (e.g., Cisplatin) and a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage relative to the control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Benzotriazole derivatives have also been extensively investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[2][19][20]
| Compound Type | Bacterial Strain | MIC (µM or µg/mL) | Reference |
| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 µM | [19] |
| Benzotriazole-based β-amino alcohol (5g) | Bacillus subtilis | 8 µM | [19] |
| 1-(2-pyridyl)benzotriazole Silver Compound (2) | Gram-negative & Gram-positive bacteria | 55.9 - 118.8 µM | [21] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][7][21]triazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 µg/mL | [2] |
| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][7][21]triazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 µg/mL | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [19]
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the target bacterial strain (e.g., S. aureus, B. subtilis) to each well. Include a positive control (e.g., Ciprofloxacin) and a negative growth control.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Conclusion
1-Phenyl-1H-benzo[d]triazole is a structurally stable and synthetically accessible molecule with significant utility. Its straightforward synthesis via methods like the Ullmann coupling, combined with its favorable physicochemical properties, makes it an attractive starting point for various applications. Its demonstrated role as a corrosion inhibitor is well-established, while its function as a pharmacophore in the design of potent anticancer and antimicrobial agents continues to be an active and promising area of research for drug development professionals. The data and protocols presented in this guide offer a solid foundation for further exploration and innovation with this versatile heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. 1H-Benzotriazole, 1-phenyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. 1-Phenyl-1H-benzotriazole | 883-39-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. daneshyari.com [daneshyari.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jrasb.com [jrasb.com]
- 21. Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Deep Dive: An In-depth Technical Guide to the Analysis of 1-Phenyl-1H-benzo[d]triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Phenyl-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these characterization techniques, and presents a logical workflow for its synthesis and analysis.
Core Spectroscopic Data
The structural elucidation of 1-Phenyl-1H-benzo[d]triazole, with the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol , relies on a combination of spectroscopic methods.[1][2] The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Data for N1-Benzyl benzotriazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | Ar-H (Benzotriazole) |
| 7.25-7.40 | m | 8H | Ar-H (Benzotriazole & Phenyl) |
| 5.85 | s | 2H | -CH₂- |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: Comparative ¹³C NMR Data for N1-Benzyl benzotriazole
| Chemical Shift (δ) ppm | Assignment |
| 146.29 | C (quaternary) |
| 134.70 | C (quaternary) |
| 132.74 | C (quaternary) |
| 128.96 | CH (aromatic) |
| 128.42 | CH (aromatic) |
| 127.52 | CH (aromatic) |
| 127.36 | CH (aromatic) |
| 123.87 | CH (aromatic) |
| 120.03 | CH (aromatic) |
| 109.67 | CH (aromatic) |
| 52.22 | -CH₂- |
Solvent: CDCl₃, Frequency: 75 MHz
Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenyl-1H-benzo[d]triazole is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic rings and the triazole moiety.
Table 3: Expected IR Absorption Bands for 1-Phenyl-1H-benzo[d]triazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic rings) |
| 1495-1450 | Medium | N=N stretching (triazole ring) |
| 1300-1200 | Medium | C-N stretching |
| 900-675 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-Phenyl-1H-benzo[d]triazole reveals a distinct fragmentation pattern, which is crucial for confirming its molecular weight and structure.
Table 4: Mass Spectrometry Data for 1-Phenyl-1H-benzo[d]triazole [1]
| m/z | Relative Intensity (%) | Assignment |
| 195 | 100 | [M]⁺ (Molecular Ion) |
| 167 | ~40 | [M - N₂]⁺ |
| 91 | ~30 | [C₆H₅N]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 1-Phenyl-1H-benzo[d]triazole are provided below.
Synthesis of 1-Phenyl-1H-benzo[d]triazole
A common route for the synthesis of N-substituted benzotriazoles involves the reaction of o-phenylenediamine with a suitable reagent followed by diazotization and cyclization. For 1-Phenyl-1H-benzo[d]triazole, a copper-catalyzed cross-coupling reaction is a modern and efficient method.
Materials:
-
1H-Benzotriazole
-
Iodobenzene
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 1H-Benzotriazole (1.0 mmol), iodobenzene (1.2 mmol), Cu(OAc)₂·H₂O (0.01 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add dry DMF (2 mL) to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-Phenyl-1H-benzo[d]triazole.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-Phenyl-1H-benzo[d]triazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable transparent solvent (e.g., chloroform).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the KBr pellet or the pure solvent. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding molecular vibrations.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis of 1-Phenyl-1H-benzo[d]triazole.
References
Methodological & Application
Applications of 1-Phenyl-1H-benzo[d]triazole and its Analogs in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-phenyl-1H-benzo[d]triazole and related triazole derivatives in key organic synthesis transformations. These compounds serve as versatile reagents and building blocks, finding utility as leaving groups, directing groups, and ligands in catalysis.
Benzotriazole as a Traceless Leaving Group for the Synthesis of N-Phenyl Amides
The benzotriazole moiety can function as an excellent leaving group in radical-mediated reactions, enabling the formation of amide bonds through the reductive cleavage of N-acylbenzotriazoles. This method offers a valuable alternative to traditional amide coupling protocols.
Application Note:
The reaction proceeds via a reductive cleavage of the benzotriazole ring from an N-acylbenzotriazole precursor using a radical initiator system, typically tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN).[1][2] This process results in the formation of an N-phenyl amide, where the phenyl group is derived from the cleaved benzotriazole ring. The reaction is tolerant of a variety of functional groups on the acyl moiety.
Quantitative Data Summary:
| Entry | R Group in N-Acylbenzotriazole | Product | Yield (%) |
| 1 | Phenyl | N-Phenylbenzamide | 85 |
| 2 | 4-Methoxyphenyl | 4-Methoxy-N-phenylbenzamide | 82 |
| 3 | 4-Chlorophenyl | 4-Chloro-N-phenylbenzamide | 88 |
| 4 | 2-Bromophenyl | 2-Bromo-N-phenylbenzamide | 75 |
| 5 | Thiophen-2-yl | N-Phenylthiophene-2-carboxamide | 78 |
| 6 | Cyclohexyl | N-Phenylcyclohexanecarboxamide | 72 |
Experimental Protocol: Synthesis of N-Phenylbenzamide
Materials:
-
(1H-Benzo[d][1][2][3]triazol-1-yl)(phenyl)methanone (1.0 equiv)
-
Tributyltin hydride (Bu3SnH) (2.0 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of (1H-Benzo[d][1][2][3]triazol-1-yl)(phenyl)methanone in anhydrous toluene, add Bu3SnH and AIBN.
-
Heat the reaction mixture at reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-phenylbenzamide.
Proposed Reaction Pathway:
Caption: Proposed radical mechanism for N-phenyl amide synthesis.
Palladium-Catalyzed C-H Activation for the Synthesis of 1-Aryl-1H-benzotriazoles
A modern and atom-economical approach to synthesize 1-aryl-1H-benzotriazoles involves an intramolecular palladium-catalyzed C-H activation/C-N bond formation of aryl triazenes.[3] This method provides a direct route to these important heterocyclic scaffolds.
Application Note:
The reaction is typically catalyzed by a palladium(II) source, such as palladium acetate (Pd(OAc)2), in the presence of a base and an oxidant. The reaction proceeds through a concerted metalation-deprotonation mechanism, followed by reductive elimination to afford the 1-aryl-1H-benzotriazole product. The choice of solvent and base can significantly influence the reaction efficiency.
Quantitative Data Summary:
| Entry | Aryl Triazene Substituent (R) | Product | Yield (%) |
| 1 | H | 1-Phenyl-1H-benzo[d]triazole | 88 |
| 2 | 4-Me | 1-(p-Tolyl)-1H-benzo[d]triazole | 75 |
| 3 | 4-OMe | 1-(4-Methoxyphenyl)-1H-benzo[d]triazole | 72 |
| 4 | 4-F | 1-(4-Fluorophenyl)-1H-benzo[d]triazole | 85 |
| 5 | 4-Cl | 1-(4-Chlorophenyl)-1H-benzo[d]triazole | 82 |
| 6 | 3-Me | 1-(m-Tolyl)-1H-benzo[d]triazole | 78 |
Experimental Protocol: Synthesis of 1-Phenyl-1H-benzo[d]triazole
Materials:
-
1,3-Diphenyltriazene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Molecular sieves (4 Å)
-
Dimethylformamide (DMF), anhydrous
-
Oxygen (balloon)
Procedure:
-
To an oven-dried Schlenk tube, add 1,3-diphenyltriazene, Pd(OAc)2, Cs2CO3, and molecular sieves.
-
Evacuate and backfill the tube with oxygen (repeat three times) and then leave it under an oxygen balloon.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield 1-phenyl-1H-benzo[d]triazole.
Catalytic Cycle:
Caption: Proposed catalytic cycle for C-H activation.
1,2,3-Triazole as a Leaving Group in SNAr Reactions
The 1,2,3-triazolyl group can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when attached to electron-deficient aromatic systems like purine scaffolds.[4][5][6] This reactivity allows for the late-stage functionalization of complex molecules.
Application Note:
2,6-Bistriazolylpurine derivatives serve as excellent substrates for SNAr reactions. The triazolyl group at the C6 position is selectively displaced by various nucleophiles, including alkoxides, phenoxides, and carbon nucleophiles, under mild conditions. This methodology provides a straightforward route to a diverse range of C6-substituted purine derivatives.[4]
Quantitative Data Summary:
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Sodium methoxide | 6-Methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)purine | 83 |
| 2 | Sodium ethoxide | 6-Ethoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)purine | 85 |
| 3 | Sodium phenoxide | 6-Phenoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)purine | 75 |
| 4 | Malononitrile/NaH | 2-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-9H-purin-6-yl)malononitrile | 87 |
| 5 | Diethyl malonate/NaH | Diethyl 2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purin-6-yl)malonate | 78 |
Experimental Protocol: Synthesis of 6-Methoxy-9-heptyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purine
Materials:
-
9-Heptyl-2,6-bis(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purine (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 9-heptyl-2,6-bis(4-phenyl-1H-1,2,3-triazol-1-yl)-9H-purine in anhydrous DMF, add sodium methoxide at room temperature.
-
Stir the reaction mixture at room temperature for 15-30 minutes, monitoring the progress by HPLC or TLC.
-
Upon completion, add toluene or ethyl acetate to the reaction mixture.
-
Extract the organic layer with a 5% LiCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-methoxy-substituted purine derivative.
Experimental Workflow:
Caption: Workflow for SNAr of bistriazolylpurines.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed C-H Activation/C-N Bond Formation: A New Route to 1-Aryl-1H-benzotriazoles [organic-chemistry.org]
- 4. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]
Application Notes and Protocols: 1-Phenyl-1H-benzo[d]triazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenyl-1H-benzo[d]triazole scaffold is a significant pharmacophore in medicinal chemistry, belonging to the broader class of N-aryl benzotriazoles. These compounds have garnered attention for their diverse biological activities, serving as a versatile template for the design and development of novel therapeutic agents. The fusion of a benzene ring with a 1,2,3-triazole system, coupled with a phenyl substituent on one of the triazole nitrogens, imparts a unique combination of steric and electronic properties that facilitate interactions with various biological targets. This document provides a comprehensive overview of the applications of 1-phenyl-1H-benzo[d]triazole and its derivatives in medicinal chemistry, including detailed experimental protocols and a summary of their biological activities. While specific data for the parent 1-phenyl-1H-benzo[d]triazole is limited in publicly available literature, this report consolidates information on closely related N-aryl benzotriazole and 1-phenyl-triazole analogs to provide a thorough understanding of their potential.
Therapeutic Applications
Derivatives of the 1-phenyl-1H-benzo[d]triazole and related N-aryl triazole scaffolds have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Activity: The benzotriazole moiety is a key feature in several compounds targeting kinases, enzymes often dysregulated in cancer.[1] These derivatives can interact with the active sites of kinases through various non-covalent interactions.[1]
-
Enzyme Inhibition: This class of compounds has shown potent inhibitory activity against various enzymes, including carbonic anhydrases, which are implicated in several diseases such as glaucoma and cancer.[2]
-
Antimicrobial and Antifungal Activity: Benzotriazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.[1][3][4]
-
Anticonvulsant Activity: Certain N-phenyl-1,2,4-triazole derivatives have exhibited significant anticonvulsant effects in preclinical models, suggesting their potential for treating epilepsy.
-
Anti-inflammatory and Analgesic Effects: The structural framework of N-aryl triazoles has been utilized to develop compounds with anti-inflammatory and pain-relieving properties.[3]
Quantitative Biological Data
The following tables summarize the quantitative biological data for various derivatives related to the 1-phenyl-1H-benzo[d]triazole scaffold.
Table 1: Carbonic Anhydrase Inhibition by 1-Phenyl-1,2,3-triazole Sulfamoylbenzamide Derivatives [2]
| Compound ID | Substitution on Phenyl Ring of Triazole | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 6a | Unsubstituted | 966.8 | 760.0 | 957.5 | 815.9 |
| 6f | 4-OCH₃ | 875.2 | 650.9 | 754.2 | 654.2 |
| 6i | 4-Cl | 75.8 | 9.5 | 85.3 | 44.8 |
| 6m | 4-CF₃ | 50.8 | 6.5 | 65.3 | 30.8 |
Table 2: Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives
| Compound ID | Substitution on Benzamide Ring | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 6f | 3-F | 13.1 | 19.7 |
| 6l | 3-CH₃ | 9.1 | 19.0 |
Table 3: Anticancer Activity of 1,2,3-Triazole Derivatives [5][6][7]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-PBD conjugates | Various human cancer cell lines | Promising activity | [8] |
| Phosphonate 1,2,3-triazole | HT-1080 | 15.13 | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 - 0.26 | [9] |
Note: Data presented is for structurally related compounds and not exclusively for 1-Phenyl-1H-benzo[d]triazole derivatives due to limited availability in the literature.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Benzotriazoles
This protocol describes a general method for the synthesis of N-aryl benzotriazoles via diazotization of o-phenylenediamines.
Workflow for Synthesis of N-Aryl Benzotriazoles
Figure 1: General workflow for the synthesis of N-Aryl Benzotriazoles.
Materials:
-
Substituted o-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Aryl halide or aryl boronic acid
-
Copper catalyst (for Ullmann coupling) or Palladium catalyst (for Suzuki coupling)
-
Appropriate solvent (e.g., DMF, Toluene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
Procedure:
-
Diazotization: Dissolve the o-phenylenediamine in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to form the benzotriazole intermediate.
-
Coupling: To the crude benzotriazole solution, add the aryl halide or aryl boronic acid, the appropriate catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature suitable for the specific coupling reaction (typically 80-120 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl benzotriazole.
Protocol 2: "Click" Chemistry Synthesis of 1-Phenyl-1,2,3-triazole Derivatives[2]
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry approach, a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
Workflow for "Click" Chemistry Synthesis
Figure 2: Workflow for the "Click" Chemistry synthesis of 1,2,3-triazoles.
Materials:
-
Phenyl azide
-
A terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Water
Procedure:
-
Dissolve the phenyl azide and the terminal alkyne in a 1:1 mixture of tBuOH and water.
-
To this solution, add a catalytic amount of CuSO₄·5H₂O followed by sodium ascorbate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1-phenyl-1H-benzo[d]triazole and its analogs stem from their ability to interact with various biological pathways.
Carbonic Anhydrase Inhibition Pathway
Figure 3: Simplified diagram of carbonic anhydrase inhibition.
As exemplified by 1-phenyl-1,2,3-triazole sulfamoylbenzamides, these compounds can act as potent inhibitors of carbonic anhydrases.[2] By binding to the active site of the enzyme, they block the conversion of carbon dioxide to bicarbonate, thereby modulating pH and other physiological processes that are dependent on this reaction. This mechanism is particularly relevant in the context of cancer, where certain carbonic anhydrase isoforms are overexpressed.
Conclusion
The 1-phenyl-1H-benzo[d]triazole scaffold and its related N-aryl triazole analogs represent a privileged class of compounds in medicinal chemistry with a broad spectrum of biological activities. Their synthetic tractability, particularly through modern methods like "click" chemistry, allows for the generation of diverse chemical libraries for drug discovery. While the full potential of 1-phenyl-1H-benzo[d]triazole derivatives is still being explored, the existing data on related structures strongly suggest that this scaffold is a valuable starting point for the development of novel therapeutics for a variety of diseases, including cancer, epilepsy, and infectious diseases. Further research focusing specifically on the 1-phenyl-1H-benzo[d]triazole core is warranted to fully elucidate its structure-activity relationships and therapeutic potential.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1H-benzo[d]triazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Phenyl-1H-benzo[d]triazole as a corrosion inhibitor, particularly for copper and steel alloys. While specific quantitative data for 1-Phenyl-1H-benzo[d]triazole is limited in publicly available literature, the information presented here is based on the well-established principles and experimental data for the parent compound, benzotriazole (BTA), and its derivatives. The protocols detailed below are standard methods for evaluating the performance of such corrosion inhibitors.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. 1-Phenyl-1H-benzo[d]triazole, a derivative of the well-known corrosion inhibitor benzotriazole, is an organic compound with the potential to form a protective barrier on metal surfaces. This barrier mitigates the electrochemical processes that drive corrosion. The presence of the phenyl group can enhance the inhibitor's adsorption characteristics and its effectiveness. These compounds are of interest not only for industrial applications but also in fields where metal integrity is crucial, such as in drug development and delivery systems that may involve metallic components.
Mechanism of Action
The primary mechanism by which 1-Phenyl-1H-benzo[d]triazole and related compounds inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a thin, protective film that acts as a physical barrier, isolating the metal from the corrosive environment.
The key steps in the inhibition mechanism are:
-
Adsorption: The triazole ring, with its nitrogen heteroatoms containing lone pair electrons, and the π-electrons of the benzene and phenyl rings, facilitates the adsorption of the molecule onto the metal surface.
-
Film Formation: Upon adsorption, a complex between the metal ions and the inhibitor molecules is formed, creating a stable, polymeric film. This film is often just a few nanometers thick.
-
Corrosion Inhibition: The protective film inhibits both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. This mixed-type inhibition is a characteristic feature of benzotriazole derivatives.
The nature of the adsorption can be physisorption (electrostatic interactions), chemisorption (covalent bonding), or a combination of both. The phenyl group in 1-Phenyl-1H-benzo[d]triazole is expected to influence the electronic density of the triazole ring, potentially enhancing its interaction with the metal surface.
Quantitative Data Summary
Table 1: Inhibition Efficiency of Benzotriazole Derivatives from Weight Loss Measurements
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Immersion Time (h) | Temperature (°C) | Inhibition Efficiency (%) |
| Mild Steel | 1M H₂SO₄ | 1 mM | 48 | 25 | ~84%[1] |
| Copper | 3.5% NaCl | 1 mM | - | 25 | ~80% |
| Copper | 3.5% NaCl | 5 mM | - | 25 | ~90% |
| Copper | 3.5% NaCl | 10 mM | - | 25 | >95% |
Table 2: Potentiodynamic Polarization Parameters for Benzotriazole on Copper in 3.5% NaCl
| Inhibitor Conc. | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank | -210 | 10.5 | 120 | -150 | - |
| 1 mM | -190 | 2.1 | 115 | -140 | 80.0 |
| 5 mM | -175 | 1.0 | 110 | -135 | 90.5 |
| 10 mM | -160 | 0.5 | 105 | -130 | 95.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Benzotriazole on Copper in 3.5% NaCl
| Inhibitor Conc. | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 500 | 150 | - |
| 1 mM | 2500 | 80 | 80.0 |
| 5 mM | 5500 | 50 | 90.9 |
| 10 mM | 11000 | 30 | 95.5 |
Note: The data in the tables above are representative values from studies on benzotriazole and are intended to illustrate the expected performance and data presentation. Actual values for 1-Phenyl-1H-benzo[d]triazole may vary.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of corrosion inhibitors like 1-Phenyl-1H-benzo[d]triazole.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.[2]
Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor and to calculate the inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., copper, mild steel) of known dimensions
-
Corrosive solution (e.g., 3.5% NaCl, 1M HCl)
-
1-Phenyl-1H-benzo[d]triazole
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Beakers or immersion cells
-
Polishing paper (various grits)
-
Acetone, ethanol, and distilled water for cleaning
-
Drying oven
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, rinse again with distilled water, and finally dry in a warm air stream or oven.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg (W₁).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of 1-Phenyl-1H-benzo[d]triazole. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).
-
Final Weighing: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry thoroughly, and reweigh (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps determine the type of inhibitor.[3][4]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes to evaluate the inhibitor's effect on corrosion kinetics.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Working electrode (metal sample)
-
Counter electrode (e.g., platinum)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Corrosive solution
-
1-Phenyl-1H-benzo[d]triazole
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the test solution (with and without inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s).[3]
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine Ecorr and icorr at the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective film's properties.[5][6]
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to understand the inhibitor's mechanism and efficiency.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as in 4.2)
-
Corrosive solution
-
1-Phenyl-1H-benzo[d]triazole
Procedure:
-
Cell Setup and Stabilization: Prepare the electrode and set up the cell as in the potentiodynamic polarization experiment. Allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and/or Bode plots (|Z| and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ is the charge transfer resistance with inhibitor and Rct₀ is the charge transfer resistance without inhibitor.
-
References
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors | Journal of Materials and Manufacturing [jmatman.org]
- 6. mdpi.com [mdpi.com]
Applications of 1-Phenyl-1H-benzo[d]triazole in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 1-Phenyl-1H-benzo[d]triazole and its derivatives in material science, with a focus on corrosion inhibition, polymer science, and electronic materials. It includes summaries of quantitative data, experimental protocols, and visualizations of key processes to facilitate research and development.
Corrosion Inhibition
1-Phenyl-1H-benzo[d]triazole and its derivatives are highly effective corrosion inhibitors, particularly for copper and steel alloys. Their efficacy stems from the ability to form a protective, chemisorbed layer on the metal surface, which acts as a barrier against corrosive agents.[1][2] The triazole ring, with its nitrogen heteroatoms, plays a crucial role in coordinating with the metal surface, forming a stable, insoluble complex that passivates the metal.[3]
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of a derivative of 1-Phenyl-1H-benzo[d]triazole.
| Compound | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| 1-Benzyl-4-Phenyl-1H-1,2,3-Triazole | Steel Rebar | Synthetic Pore Solution + 2 M NaCl | 3 mM | 85.2 | [1] |
Experimental Protocol: Electrochemical Corrosion Testing
This protocol outlines the methodology for evaluating the corrosion inhibition performance of 1-Phenyl-1H-benzo[d]triazole using standard electrochemical techniques.[1][4]
Materials:
-
Working Electrode: Metal coupon (e.g., copper, steel) with a defined surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Electrolyte: Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution, or synthetic pore solution).
-
Inhibitor: 1-Phenyl-1H-benzo[d]triazole.
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities.
-
Electrochemical cell.
Procedure:
-
Electrode Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Electrolyte Preparation: Prepare the corrosive solution and add the desired concentration of 1-Phenyl-1H-benzo[d]triazole. A blank solution without the inhibitor should also be prepared for comparison.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for at least 30 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and model it using an equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[4]
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
-
Visualization of Corrosion Inhibition Workflow:
Caption: Workflow for Electrochemical Corrosion Inhibition Testing.
Polymer Science
Benzotriazole derivatives, including 1-Phenyl-1H-benzo[d]triazole, are utilized as additives in polymers to enhance their durability and performance.[1] They are particularly effective as UV stabilizers, protecting the polymer matrix from degradation caused by exposure to ultraviolet radiation.[5][6][7] The mechanism involves the absorption of UV energy and its dissipation as heat through a rapid tautomerization process within the benzotriazole molecule.[6] Additionally, polymers can be synthesized with benzotriazole moieties as pendant groups to create materials with inherent properties like corrosion resistance.[5][8]
Quantitative Data: UV Absorption in Polymer Systems
The following table provides data on the UV absorption properties of a triazole-based dye, a representative UV absorber, in a polymer suspension.
| Property | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 13,576 ± 631 L/(mol cm) | At 355 nm in a 60 vol% silica suspension | [9] |
Experimental Protocol: Synthesis of an Acrylic Polymer with Benzotriazole Pendant Groups
This protocol is adapted from the synthesis of an acrylic polymer with pendant benzotriazole groups, demonstrating a method to incorporate these functional moieties into a polymer backbone.[8]
Materials:
-
1,2,3-Benzotriazole
-
Ethanolamine
-
Formaldehyde (40%)
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Monomer Precursor:
-
In a round-bottom flask, suspend 1,2,3-benzotriazole (2 moles) in distilled water.
-
Add ethanolamine (1 mole) to obtain a clear solution and stir for 10 minutes at room temperature.
-
Add formaldehyde (2 moles) dropwise and stir for 2.5 hours. A solid product will form.
-
-
Acrylation of the Precursor:
-
Dissolve the obtained precursor and triethylamine in DCM and cool in an ice bath.
-
Add acryloyl chloride dropwise and stir.
-
Wash the organic layer with water, dry with Na₂SO₄, and purify by column chromatography to obtain the acrylate monomer.
-
-
Polymerization:
-
Dissolve the synthesized monomer in DMF in a polymerization tube.
-
Add AIBN as a radical initiator.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat in a thermostated bath (e.g., 60-70 °C) for a specified time to allow polymerization to occur.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer product.
-
-
Characterization:
Visualization of Polymer Synthesis Workflow:
Caption: Synthesis of an Acrylic Polymer with Benzotriazole Moieties.
Electronic Materials
The electron-deficient nature of the benzotriazole core makes its derivatives promising candidates for use in organic electronic devices.[12] They have been investigated as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.[13][14][15] In these applications, the benzotriazole moiety can function as an electron-accepting unit in donor-acceptor architectures, facilitating charge transport.[12][14]
Quantitative Data: Performance of Benzotriazole Derivatives in OFETs
The following table presents the performance characteristics of a series of 2H-benzo[d][1][13][16]triazole derivatives as p-type semiconductors in OFETs.
| Compound | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| Bzt-Ar Derivatives | Up to ~10⁻³ | ~10⁴ - 10⁵ | Top-contact/Bottom-gate | [14][16][17] |
Experimental Protocol: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This protocol describes the general steps for fabricating and testing a top-contact, bottom-gate OFET using a benzotriazole derivative as the semiconductor layer.[14][16][17]
Materials:
-
Substrate: Highly doped Si wafer with a thermally grown SiO₂ dielectric layer.
-
Semiconductor: 1-Phenyl-1H-benzo[d]triazole derivative.
-
Solvent for semiconductor: High-purity organic solvent (e.g., chloroform, chlorobenzene).
-
Source/Drain Electrode Material: Gold (Au).
-
Vacuum thermal evaporator.
-
Spin coater.
-
Semiconductor parameter analyzer.
-
Glove box with an inert atmosphere.
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by ultrasonication in a series of solvents (e.g., deionized water, acetone, isopropanol).
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Semiconductor Film Deposition:
-
Inside a glove box, prepare a solution of the 1-Phenyl-1H-benzo[d]triazole derivative in a suitable solvent.
-
Deposit a thin film of the semiconductor onto the SiO₂ surface by spin-coating.
-
Anneal the film at an optimized temperature to improve crystallinity and film morphology.
-
-
Source and Drain Electrode Deposition:
-
Transfer the substrate to a vacuum thermal evaporator.
-
Deposit the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask onto the semiconductor layer. The channel length and width are defined by the mask.
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at different gate voltages (V_G).
-
Measure the transfer characteristics (I_D vs. V_G) at a constant V_DS.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) and the on/off ratio.
-
Visualization of OFET Fabrication and Characterization:
Caption: Workflow for OFET Fabrication and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide for enhanced mobility and restricted traps in photovoltaic interlayers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. D-A-D 2 H-benzo[ d][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. electrochemsci.org [electrochemsci.org]
- 16. D–A–D 2 H -benzo[ d ][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03246G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry Synthesis of 1-Phenyl-1H-benzo[d]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-1H-benzo[d]triazole derivatives utilizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
1-Phenyl-1H-benzo[d]triazole derivatives constitute a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. The triazole moiety can act as a stable linker and a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. Click chemistry, particularly the CuAAC reaction, offers a highly efficient and regioselective method for the synthesis of these derivatives, proceeding under mild conditions with high yields. This approach involves the reaction of a phenyl azide with a terminal alkyne, in this case, an alkyne-functionalized benzotriazole.
General Synthetic Workflow
The synthesis of 1-Phenyl-1H-benzo[d]triazole derivatives via click chemistry typically follows a three-stage process: synthesis of the azide precursor, synthesis of the alkyne precursor, and the final copper-catalyzed cycloaddition reaction.
Caption: General workflow for the synthesis of 1-Phenyl-1H-benzo[d]triazole derivatives.
Quantitative Data Summary
The following table summarizes representative yields and reaction times for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC, analogous to the target compounds.
| Entry | Phenyl Azide Derivative | Alkyne Derivative | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl azide | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 8 | 91 | [Source Not Available] |
| 2 | 4-Methoxyphenyl azide | Phenylacetylene | CuI | THF | 12 | 85 | [Source Not Available] |
| 3 | Phenyl azide | 1-Ethynylcyclohexene | [Cu(PPh₃)₃Br] | Toluene | 6 | 95 | [Source Not Available] |
| 4 | 4-Nitrophenyl azide | Propargyl bromide | Copper nanoparticles | Water | 4 | 88 | [Source Not Available] |
| 5 | Phenyl azide | 3-Butyn-1-ol | Cu(OAc)₂ | Methanol | 10 | 78 | [Source Not Available] |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of Phenyl Azide
This protocol describes the diazotization of aniline followed by reaction with sodium azide.
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Azidation:
-
In a separate 500 mL beaker, dissolve sodium azide (7.15 g, 0.11 mol) in water (50 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenyl azide as a pale yellow oil. Caution: Phenyl azide is potentially explosive and should be handled with care.
-
Protocol 2: Synthesis of 1-(Prop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole
This protocol details the N-alkylation of benzotriazole with propargyl bromide.
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve benzotriazole (5.95 g, 0.05 mol) in N,N-dimethylformamide (DMF, 30 mL).
-
Add potassium carbonate (8.28 g, 0.06 mol) to the solution and stir for 15 minutes at room temperature.
-
Slowly add propargyl bromide (80% solution in toluene, 6.7 mL, 0.06 mol) dropwise to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12 hours.
-
-
Work-up and Purification:
Protocol 3: Click Chemistry Synthesis of 1-Phenyl-4-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-1H-1,2,3-triazole
This protocol describes the CuAAC reaction between phenyl azide and 1-(prop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole.
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 1-(prop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole (1.57 g, 0.01 mol) and phenyl azide (1.19 g, 0.01 mol) in a 1:1 mixture of t-butanol and water (20 mL).
-
To this solution, add sodium ascorbate (0.39 g, 0.002 mol) followed by copper(II) sulfate pentahydrate (0.25 g, 0.001 mol).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a precipitate may be observed.
-
-
Work-up and Purification:
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
If no precipitate forms, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 1-phenyl-4-((1H-benzo[d][1][2][3]triazol-1-yl)methyl)-1H-1,2,3-triazole.
-
Signaling Pathway: GABAergic Antagonism
Certain 1-phenyl-1H-1,2,3-triazole derivatives have been identified as antagonists of the γ-aminobutyric acid (GABA) receptor, particularly in insects. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission. Antagonists of this receptor block this inhibitory effect, leading to hyperexcitation.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium-Catalyzed Annulation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazole-fused heterocycles, a scaffold of significant interest in medicinal chemistry and materials science. The protocols focus on palladium-catalyzed annulation reactions, offering efficient and modular approaches to construct complex polycyclic systems.
Introduction
1,2,3-Triazole-fused heterocycles are a prominent class of compounds in drug discovery and development due to their diverse biological activities and favorable physicochemical properties. Palladium-catalyzed annulation has emerged as a powerful strategy for the synthesis of these complex scaffolds, allowing for the construction of multiple C-C and C-N bonds in a controlled manner. These methods often exhibit broad substrate scope and functional group tolerance, making them highly valuable for the generation of molecular libraries for screening purposes. This document outlines detailed protocols for three distinct palladium-catalyzed annulation strategies for the synthesis of 1,2,3-triazole-fused heterocycles.
Protocol 1: Intramolecular Direct Arylation of 1,5-Diaryl-1,2,3-Triazoles for the Synthesis of Pentacyclic Aromatic Heterocycles
This protocol describes the synthesis of pentacyclic aromatic heterocycles through a palladium-catalyzed intramolecular direct arylation of 1,5-diaryl-1,2,3-triazoles. The reaction proceeds via C-H activation and is suitable for constructing functionalized phenanthridines, naphthyridines, and phenanthrolines.[1]
Experimental Protocol:
A mixture of the 1,5-diaryl-1,2,3-triazole (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., toluene, DMA) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-(o-bromophenyl)-5-(naphthalen-1-yl)-1H-1,2,3-triazole | Benzo[c][2][3]triazolo[1,5-f]phenanthridine | 90 |
| 2 | 1-(o-bromophenyl)-5-(quinolin-8-yl)-1H-1,2,3-triazole | Benzo[h][2][3]triazolo[1,5-a][4]naphthyridine | 72 |
| 3 | 1-(o-bromophenyl)-5-(isoquinolin-5-yl)-1H-1,2,3-triazole | Benzo[f][2][3]triazolo[5,1-a]isoquinoline | 65 |
| 4 | 5-(o-bromophenyl)-1-(naphthalen-1-yl)-1H-1,2,3-triazole | Benzo[c][2][3]triazolo[5,1-a]phenanthridine | 31 |
Reaction Scheme:
Caption: General scheme for Pd-catalyzed intramolecular direct arylation.
Protocol 2: Intramolecular Heck Reaction of 5-Iodo-1,2,3-triazoles for the Synthesis of Triazole-Fused Dihydrophenanthridines
This protocol details the synthesis of 1,2,3-triazole-fused dihydrophenanthridines via a palladium-catalyzed intramolecular Heck reaction. This approach utilizes readily available 5-iodo-1,2,3-triazoles, which can be prepared from the corresponding iodoalkynes and azides.
Experimental Protocol:
To a solution of the 5-iodo-1,2,3-triazole (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF) is added palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a phosphine ligand (e.g., PPh₃, 0.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.). The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as indicated by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired triazole-fused heterocycle.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-benzyl-4-phenyl-5-iodo-1H-1,2,3-triazole with tethered alkene | 6-benzyl-4-phenyl-5,6-dihydro-[2][3]triazolo[5,1-a]phenanthridine | 85 |
| 2 | 1-(2-allylphenyl)-4-phenyl-5-iodo-1H-1,2,3-triazole | 4-phenyl-5H-[2][3]triazolo[1,5-f]phenanthridine | 78 |
| 3 | 1-benzyl-4-(p-tolyl)-5-iodo-1H-1,2,3-triazole with tethered alkene | 6-benzyl-4-(p-tolyl)-5,6-dihydro-[2][3]triazolo[5,1-a]phenanthridine | 82 |
Reaction Workflow:
References
- 1. BJOC - Pentacyclic aromatic heterocycles from Pd-catalyzed annulation of 1,5-diaryl-1,2,3-triazoles [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Pentacyclic aromatic heterocycles from Pd-catalyzed annulation of 1,5-diaryl-1,2,3-triazoles [beilstein-journals.org]
Flow Synthesis of 1,2,3-Triazoles Using Heterogeneous Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding. The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has revolutionized the synthesis of these vital heterocycles. However, traditional batch synthesis often suffers from challenges related to catalyst removal, product purification, and scalability.
Continuous flow synthesis offers a compelling solution to these challenges, enabling enhanced reaction control, improved safety, and straightforward scalability. When coupled with heterogeneous catalysts, flow chemistry provides a sustainable and efficient platform for the synthesis of 1,2,3-triazoles, minimizing metal contamination in the final product—a critical consideration for pharmaceutical applications.
This document provides detailed application notes and protocols for the flow synthesis of 1,2,3-triazoles using various heterogeneous catalysts, with a focus on practical implementation for research and development.
General Reaction Scheme
The fundamental transformation is the [3+2] cycloaddition between an azide and a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole as the sole regioisomer.
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative Data of Heterogeneous Catalysts in Flow Synthesis
The selection of a heterogeneous catalyst is critical and depends on factors such as substrate scope, desired productivity, and operational stability. Below is a summary of quantitative data for different supported copper catalysts in the flow synthesis of 1,2,3-triazoles.
| Catalyst System | Support Material | Typical Substrates (Azide, Alkyne) | Temp. (°C) | Residence Time | Yield (%) | Productivity (mmol/h) | Ref. |
| Copper on Charcoal (Cu/C) | Activated Charcoal | Phenyl azide, Phenylacetylene | 110 | 129 s | >99 | 4.33 | [1][2][3] |
| Copper on Charcoal (Cu/C) | Activated Charcoal | 2,6-Difluorobenzyl azide, Propiolamide | 110 | 129 s | 96 | Not Reported | [1][2][3] |
| Copper Tubing | Metallic Copper | Alkyl halides (in situ azide formation), Phenylacetylene | 110 | 6 min | 92 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diphenyl-1H-1,2,3-triazole using Copper-on-Charcoal (Cu/C) in a Packed-Bed Reactor
This protocol describes a robust and high-yielding synthesis of a model 1,2,3-triazole using a commercially available or easily prepared copper-on-charcoal catalyst.[1][2][3]
Materials:
-
Phenyl azide
-
Phenylacetylene
-
Dichloromethane (DCM), HPLC grade
-
Copper-on-charcoal (Cu/C) catalyst (e.g., 10 wt% on activated carbon)
-
Flow chemistry system (e.g., Vapourtec R2+/R4 or similar)
-
Stainless steel column (e.g., 150 mm length x 4.6 mm ID)
-
Back pressure regulator (BPR)
-
Standard laboratory glassware for work-up and analysis
Catalyst Packing Procedure:
-
Weigh approximately 860 mg of the Cu/C catalyst.
-
Carefully pack the catalyst into the stainless steel column. Ensure even packing to avoid channeling.
-
Install frits at both ends of the column to retain the catalyst.
Flow Synthesis Procedure:
-
Prepare a stock solution of 0.10 M phenyl azide and 0.13 M phenylacetylene in DCM.
-
Set up the flow reactor system as depicted in the workflow diagram below.
-
Heat the column to 110 °C using a column heater.
-
Set the system pressure to a suitable level (e.g., 10 bar) using the back pressure regulator to ensure the solvent remains in the liquid phase.
-
Pump the reagent solution through the catalyst-packed column at a flow rate of 0.75 mL/min. This corresponds to a residence time of approximately 129 seconds.[1][2]
-
Collect the product stream after the system has reached a steady state.
-
For a preparative scale synthesis, continue the flow for the desired duration. A 4-hour run can produce approximately 3.8 grams of the product.[3]
Work-up and Purification:
-
Collect the effluent from the reactor.
-
Remove the solvent (DCM) under reduced pressure.
-
Wash the resulting solid residue with cold water and cold hexane to remove any unreacted starting materials and impurities.
-
Dry the solid under vacuum to yield the pure 1,4-diphenyl-1H-1,2,3-triazole as an off-white solid (>99% yield).[1][2][3]
Caption: Workflow for Cu/C catalyzed flow synthesis of 1,2,3-triazoles.
Protocol 2: Synthesis of Rufinamide Precursor using Copper Tubing as a Catalyst and Reactor
This protocol exemplifies the use of the reactor material itself as the catalyst source, simplifying the setup for the synthesis of a key pharmaceutical intermediate.[4]
Materials:
-
2,6-Difluorobenzyl halide (e.g., bromide or chloride)
-
Sodium azide (NaN₃)
-
Propiolamide
-
Dimethyl sulfoxide (DMSO)
-
Flow chemistry system
-
Copper tubing (e.g., 0.75 mm inner diameter)
-
Back pressure regulator (BPR)
Flow Synthesis Procedure:
-
Prepare two separate stock solutions in DMSO:
-
Solution A: 2,6-Difluorobenzyl halide and sodium azide.
-
Solution B: Propiolamide.
-
-
Use a T-mixer to combine the two streams before they enter the copper tube reactor.
-
The copper tubing serves as both the reactor and the source of the copper catalyst.
-
Heat the copper tube reactor to 110 °C.
-
Set the total flow rate to achieve a residence time of approximately 6 minutes.
-
Maintain a suitable back pressure (e.g., 10-20 bar) to prevent solvent boiling.
-
Collect the output from the reactor, which contains the rufinamide precursor.
Work-up and Purification:
-
The product stream can be subjected to an in-line liquid-liquid extraction to remove salts and unreacted starting materials.
-
Subsequent crystallization or chromatographic purification can be employed to isolate the pure rufinamide precursor.
Logical Relationships and Catalyst Performance
The choice of heterogeneous catalyst and support significantly influences the performance and applicability of the flow synthesis process.
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1-Phenyl-1H-benzo[d]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction involving 1-phenyl-1H-benzo[d]triazole derivatives. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2] While direct literature on the Suzuki-Miyaura coupling of halogenated 1-phenyl-1H-benzo[d]triazoles is not abundant, robust protocols have been established for structurally similar nitrogen-rich heterocycles such as benzimidazoles and indazoles.[3] The methodologies presented here are adapted from these well-established procedures and are intended to serve as a strong starting point for reaction optimization.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1][4] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5]
Data Presentation: Reaction Conditions for Structurally Related N-Heterocycles
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of N-heterocycles structurally analogous to 1-phenyl-1H-benzo[d]triazole. These parameters provide a valuable reference for developing a successful reaction with the target substrate.
| Parameter | Condition 1: Indazoles/Benzimidazoles[3] | Condition 2: 1H-1,2,3-Triazole Derivative[6] |
| Heterocyclic Halide | Substituted Chloroindazoles/Chlorobenzimidazoles (1.0 mmol) | Phenyl 1H-1,2,3-triazole halide (1.0 equiv) |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (2.0 mmol) | Substituted Arylboronic Acids (1.2–1.5 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ with SPhos or XPhos ligand, or P1/P2 precatalysts (1.0–3.5 mol%) | Pd(OAc)₂ (5 mol%) |
| Base | K₃PO₄ (2.0 mmol) | K₂CO₃ (3.0 equiv) |
| Solvent System | Dioxane/H₂O (4:1 mixture, 5 mL total) | THF/H₂O (3:1 mixture, 5 mL total) |
| Temperature | 100 °C | 80–85 °C |
| Reaction Time | 15–20 hours | 10–12 hours |
| Reported Yields | Good to Excellent | Good (82-91%) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between a halogenated 1-phenyl-1H-benzo[d]triazole and an arylboronic acid.
Note: This protocol is adapted from established methods for structurally similar heterocycles, such as benzimidazoles, and may require optimization for the specific substrates used.[3]
Reaction: Synthesis of 5-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]triazole
Materials:
-
5-Bromo-1-phenyl-1H-benzo[d]triazole
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add 5-bromo-1-phenyl-1H-benzo[d]triazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed deionized water to the reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers and wash with brine (20 mL). f. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]triazole.
Mandatory Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-benzo[d]triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Phenyl-1H-benzo[d]triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1-Phenyl-1H-benzo[d]triazole?
A1: The most common methods for the synthesis of 1-Phenyl-1H-benzo[d]triazole involve the N-arylation of benzotriazole. Key approaches include the Ullmann condensation, copper-catalyzed cross-coupling reactions (often with aryl boronic acids), and palladium-catalyzed methods. The choice of method often depends on the available starting materials, desired scale, and laboratory equipment.
Q2: What is the typical yield for the synthesis of 1-Phenyl-1H-benzo[d]triazole?
A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. Classical Ullmann conditions can sometimes result in lower yields due to harsh reaction conditions.[1] Modern copper-catalyzed systems, particularly with the use of appropriate ligands and bases, can achieve moderate to high yields. Some protocols report yields of up to 88% under optimized, ligand-free conditions with copper chloride as the catalyst.[2][3]
Q3: What are the critical parameters influencing the yield of the reaction?
A3: Several factors critically impact the yield of 1-Phenyl-1H-benzo[d]triazole synthesis. These include:
-
Catalyst System: The choice of copper source (e.g., CuI, CuCl, CuBr₂, CuO) and the presence or absence of a ligand are crucial.[2][4][5][6]
-
Ligand: Ligands can stabilize the copper catalyst, improve solubility, and prevent catalyst deactivation. Common ligands include benzotriazole itself, diamines, and phenanthroline derivatives.[5]
-
Base: The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOH) is critical for the deprotonation of benzotriazole and facilitating the catalytic cycle.[7]
-
Solvent: The reaction solvent (e.g., DMSO, DMF, dioxane, toluene) can significantly influence reaction rates and yields.[8]
-
Temperature and Reaction Time: Optimization of temperature and reaction duration is essential to ensure complete conversion without product degradation.[9]
-
Purity of Reactants: The purity of benzotriazole, the arylating agent, and all reagents is paramount to avoid side reactions and catalyst poisoning.[10]
Q4: How can I purify the final product, 1-Phenyl-1H-benzo[d]triazole?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethanol and water are often effective.[11] Column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes) can be used to separate the product from unreacted starting materials and byproducts.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Cause: Inactive Catalyst
-
Solution: Use a fresh source of the copper catalyst. Ensure that the catalyst has not been exposed to excessive air or moisture, which can lead to oxidation and deactivation.
-
-
Cause: Inappropriate Base
-
Solution: The basicity of the chosen base is critical. If the reaction is sluggish, consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). The solubility of the base in the reaction solvent can also be a factor.
-
-
Cause: Suboptimal Solvent
-
Solution: The solvent can have a profound effect on the reaction. Polar aprotic solvents like DMSO and DMF are often effective for Ullmann-type reactions. If solubility of reactants is an issue, consider alternative solvents or solvent mixtures.
-
-
Cause: Incorrect Reaction Temperature
-
Solution: Ensure the reaction is being conducted at the optimal temperature as specified in the protocol. If the reaction is slow, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to product degradation.
-
-
Cause: Presence of Moisture or Oxygen
-
Solution: Many copper-catalyzed reactions are sensitive to air and moisture.[10] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Cause: Competing N-2 Arylation
-
Solution: Benzotriazole has two potential sites for N-arylation (N-1 and N-2). While N-1 substitution is generally favored, the formation of the N-2 isomer can occur. The choice of ligand and reaction conditions can influence the regioselectivity. Some studies suggest that certain ligands can promote the formation of the N-1 isomer.
-
-
Cause: Homocoupling of the Aryl Halide (Biaryl Formation)
-
Solution: This side reaction is common in Ullmann couplings. Optimizing the stoichiometry of the reactants, particularly avoiding a large excess of the aryl halide, can minimize this. The choice of catalyst and ligand can also influence the rate of homocoupling versus the desired cross-coupling.
-
-
Cause: Degradation of Starting Materials or Product
-
Solution: High reaction temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the product is unstable under the reaction conditions, consider a lower reaction temperature, even if it requires a longer reaction time.
-
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of Benzotriazole with Phenylboronic Acid
This protocol is based on a modern approach to Ullmann-type couplings, which often provides higher yields and milder reaction conditions than traditional methods.
Materials:
-
Benzotriazole
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydroxydiboron (B₂(OH)₄) (for reduction of the N-oxide intermediate)
-
Acetonitrile (MeCN)
Procedure:
-
N-Arylation: In a round-bottom flask, dissolve 1-hydroxy-1H-benzotriazole and phenylboronic acid in dichloromethane.
-
Add pyridine to the mixture.
-
Add copper(II) acetate as the catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). This step forms the 1-phenyl-1H-benzotriazole 3-oxide intermediate.[13]
-
Reduction: After the N-arylation is complete, remove the solvent under reduced pressure.
-
Dissolve the crude N-oxide intermediate in acetonitrile.
-
Add tetrahydroxydiboron to the solution to reduce the N-oxide.[13]
-
Stir the reaction at room temperature until the reduction is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Phenyl-1H-benzo[d]triazole.
Data Presentation
Table 1: Comparison of Reaction Conditions for Copper-Catalyzed N-Arylation of Indoles (as a model for Benzotriazole)
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | KO-t-Bu (2) | DMF | 110 | 24 | 0 |
| 2 | CuI (10) | Benzotriazole (20) | KO-t-Bu (2) | DMF | 110 | 24 | 39 |
| 3 | CuI (10) | Benzotriazole (20) | KO-t-Bu (2) | DMSO | 110 | 24 | 65 |
| 4 | CuI (10) | Benzotriazole (20) | KO-t-Bu (2) | Dioxane | 110 | 24 | 29 |
| 5 | CuI (10) | Benzotriazole (20) | KO-t-Bu (2) | Toluene | 110 | 24 | 25 |
| 6 | CuI (10) | Benzotriazole (20) | K₃PO₄ (2) | DMSO | 110 | 24 | 78 |
| 7 | CuI (10) | Benzotriazole (20) | Cs₂CO₃ (2) | DMSO | 110 | 24 | 72 |
| 8 | CuI (10) | Benzotriazole (20) | K₂CO₃ (2) | DMSO | 110 | 24 | 55 |
Data adapted from a study on the N-arylation of indoles, which serves as a good model for the N-arylation of benzotriazole. The trends in solvent and base effectiveness are likely to be similar.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Caption: Troubleshooting workflow for low yield in 1-Phenyl-1H-benzo[d]triazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 13. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
Technical Support Center: Purification of 1-Phenyl-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Phenyl-1H-benzo[d]triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1-Phenyl-1H-benzo[d]triazole and how can they be removed?
A1: Common impurities depend on the synthetic route. A frequent method involves the reaction of o-phenylenediamine with a phenyl azide precursor. Potential impurities include unreacted starting materials, isomers, and byproducts from side reactions.
-
Unreacted Starting Materials: Residual o-phenylenediamine and phenyl azide can often be removed by recrystallization or column chromatography.
-
Isomeric Impurities: The formation of 2-Phenyl-2H-benzo[d]triazole is a common isomeric impurity. Separation of these isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions, such as using a shallow solvent gradient, may be necessary for effective separation.[1]
-
Byproducts: Side reactions can lead to various byproducts. For instance, in syntheses involving "click chemistry," copper catalysts are often used and can contaminate the final product. Washing the crude product with an aqueous solution of a chelating agent like EDTA can help remove residual copper.[2]
Q2: My purified 1-Phenyl-1H-benzo[d]triazole is colored. How can I decolorize it?
A2: Colored impurities are common in many organic syntheses. These can often be removed by treating a solution of the crude product with activated charcoal before a final recrystallization. It is important to use a minimal amount of charcoal and to perform a hot filtration to remove it, as the charcoal can also adsorb the desired product.[3]
Q3: I am getting a low yield after recrystallization. What are the common causes and how can I improve it?
A3: Low recovery from recrystallization is a frequent issue. The most common causes are using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures. To improve the yield:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
The mother liquor can be concentrated to obtain a second crop of crystals.[3]
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling out" instead of crystallization | The compound is coming out of solution above its melting point. The cooling process is too rapid. | Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[3] |
| No crystal formation upon cooling | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Consider using a different solvent or a mixed-solvent system (e.g., ethanol/water).[3] |
| Low recovery of purified product | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Cool the solution thoroughly in an ice bath before filtration. Concentrate the mother liquor to recover more product.[3] |
| Product is still impure after recrystallization | The cooling process was too fast, trapping impurities. The impurity has very similar solubility properties to the product. | Allow the solution to cool slowly. Perform a second recrystallization, possibly from a different solvent system. If impurities persist, column chromatography may be necessary. |
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities | The chosen eluent system does not provide sufficient resolution. The column is overloaded. | Optimize the solvent system using thin-layer chromatography (TTLC) to achieve a greater difference in Rf values. Use a longer column or a stationary phase with a smaller particle size. Ensure the sample is loaded in a narrow band.[3] |
| The compound will not elute from the column | The eluent is not polar enough. The compound is interacting too strongly with the stationary phase. | Gradually increase the polarity of the eluent. For aromatic heterocycles, solvent systems containing methanol in dichloromethane can be effective.[3] Consider using a different stationary phase, such as alumina instead of silica gel.[4] |
| The compound appears to be degrading on the column | The compound is sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent. Alternatively, use a neutral stationary phase like alumina.[3] |
Data on Purification Efficiency
The following table provides a summary of typical outcomes for different purification techniques for 1-Phenyl-1H-benzo[d]triazole and structurally similar compounds. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >98% | 70-90% | Effective for removing less soluble or more soluble impurities. May require multiple recrystallizations for high purity.[3] |
| Column Chromatography (Silica Gel) | 70-90% | >99% | 60-85% | Good for separating compounds with different polarities. Potential for product degradation on acidic silica.[3] A mobile phase of methanol in dichloromethane is often effective.[4] |
| Column Chromatography (Alumina) | 70-90% | >99% | 70-80% | A good alternative to silica gel, especially if the compound is sensitive to acid. A mobile phase of dichloromethane:methanol (97:3) has been reported for a similar compound.[4] |
| Preparative HPLC | 90-98% | >99.5% | 50-80% | Excellent for separating closely related impurities and regioisomers, but has a lower capacity than column chromatography.[3] |
Experimental Protocols
Protocol 1: Recrystallization of 1-Phenyl-1H-benzo[d]triazole from Ethanol
-
Dissolution: In a fume hood, place the crude 1-Phenyl-1H-benzo[d]triazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 1-Phenyl-1H-benzo[d]triazole
-
Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel or alumina) and a mobile phase that provides good separation (aim for an Rf of 0.2-0.4 for the target compound). A common mobile phase is a gradient of methanol in dichloromethane for silica gel[3] or dichloromethane:methanol for alumina.[4]
-
Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Phenyl-1H-benzo[d]triazole.
Visualizations
Caption: General purification workflow for 1-Phenyl-1H-benzo[d]triazole.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 1-Phenyl-1H-benzo[d]triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Phenyl-1H-benzo[d]triazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Phenyl-1H-benzo[d]triazole?
A1: It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[1] For long-term stability, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber vial or storing it in a dark location.
Q2: Is 1-Phenyl-1H-benzo[d]triazole sensitive to heat?
A2: Yes, benzotriazoles can be thermally sensitive. The parent compound, 1H-benzotriazole, undergoes exothermic decomposition at temperatures above its melting point.[2][3] There are reports of explosive decomposition of 1H-benzotriazole during distillation at 160°C.[2] While specific data for the 1-phenyl derivative is limited, it is prudent to avoid high temperatures during storage and experiments.
Q3: How stable is 1-Phenyl-1H-benzo[d]triazole in different solvents or pH conditions?
Q4: What are the potential degradation pathways for 1-Phenyl-1H-benzo[d]triazole?
A4: Under pyrolytic or photolytic conditions, 1-substituted-1H-benzotriazoles can eliminate N₂ to form a 1,3-diradical intermediate.[5] A specific reaction for 1-phenyl-1H-benzotriazole is the Graebe-Ullmann reaction, where it undergoes deamination to form carbazole, often with a high yield.[2] For the broader class of benzotriazoles, degradation in aqueous environments through advanced oxidation processes often involves hydroxylation of the benzene ring and subsequent opening of the triazole ring.[6][7][8]
Q5: What analytical methods are suitable for monitoring the stability of 1-Phenyl-1H-benzo[d]triazole?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of benzotriazole derivatives. It allows for the separation and quantification of the parent compound from its potential degradation products.[4] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[6][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected disappearance of the compound in a reaction mixture. | Thermal Degradation: The reaction temperature may be too high, causing decomposition. Photodegradation: Exposure to ambient or UV light can induce decomposition.[5] Chemical Incompatibility: Reaction with strong oxidizing agents or other incompatible reagents. | Lower the reaction temperature. Protect the reaction from light using aluminum foil or an amber glass vessel. Review all reagents for potential incompatibilities. Avoid strong oxidizers unless they are part of the intended reaction. |
| Inconsistent results or loss of activity in biological assays. | Hydrolysis in Aqueous Buffers: The compound may be degrading in the aqueous assay medium over the course of the experiment. Precipitation: The compound may have poor solubility in the aqueous buffer, leading to precipitation and an inaccurate effective concentration. | Prepare fresh stock solutions before each experiment. Include a stability assessment of the compound in the assay buffer as part of the experimental design. Determine the solubility of the compound in the assay medium. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect the assay. |
| Solid compound changes color (e.g., to light tan or red) over time. | Oxidation/Light Exposure: The compound may be slowly oxidizing or reacting to light exposure. The parent compound, 1H-benzotriazole, is known to gradually oxidize and turn red when exposed to air.[2] | Store the solid compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep the container in a dark, cool, and dry place. |
Data Presentation
Table 1: Physicochemical Properties of 1-Phenyl-1H-benzo[d]triazole
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃ | [10][11] |
| Molecular Weight | 195.22 g/mol | [10][11] |
| Appearance | White to light tan crystals or powder | [12] |
| Density | 1.21 g/cm³ | [10] |
| CAS Number | 883-39-6 | [10][11] |
Table 2: Summary of Stability Characteristics for Benzotriazoles
Note: Much of the detailed degradation data is for the parent compound, 1H-benzotriazole, and should be used as a general guide for the 1-phenyl derivative.
| Condition | Stability Concern | Observations & Recommendations |
| Thermal | High | 1H-benzotriazole has a high exothermic decomposition energy (1590 J/g) and should not be distilled.[2][3] Avoid heating 1-phenyl-1H-benzotriazole to high temperatures. |
| Photolytic (UV Light) | Moderate to High | Benzotriazoles are used as UV stabilizers due to their ability to absorb UV light, but they can undergo photodegradation, especially under prolonged irradiation.[4][13] The Graebe-Ullmann reaction of 1-phenyl-1H-benzotriazole to carbazole can be photolytically induced.[2] Protect solutions from light. |
| Aqueous pH | Variable | The photocatalytic degradation rate of 1H-benzotriazole is pH-dependent.[4] The stability of 1-phenyl-1H-benzotriazole in aqueous solutions at different pH values should be experimentally verified. |
| Oxidative Stress | High | Advanced oxidation processes (using hydroxyl radicals, etc.) readily degrade 1H-benzotriazole in water treatment studies.[7][8] Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol: Forced Degradation Study of 1-Phenyl-1H-benzo[d]triazole
Objective: To evaluate the intrinsic stability of 1-Phenyl-1H-benzo[d]triazole under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
1-Phenyl-1H-benzo[d]triazole
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1-Phenyl-1H-benzo[d]triazole in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Diagram 1: Troubleshooting Workflow for Unexpected Degradation
Caption: Diagram 2: Conceptual Degradation Pathways
Caption: Diagram 3: Experimental Workflow for Stability Study
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 1H-Benzotriazole, 1-phenyl- [webbook.nist.gov]
- 12. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-1H-benzo[d]triazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1H-benzo[d]triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-Phenyl-1H-benzo[d]triazole derivatives?
A1: The most prevalent methods for synthesizing 1-Phenyl-1H-benzo[d]triazole derivatives involve the N-arylation of benzotriazole. Key approaches include:
-
Ullmann Condensation: A classical method that typically uses a copper catalyst to couple an aryl halide with benzotriazole. Optimization of ligands, bases, and solvents is crucial for high yields.
-
Rhodium-Catalyzed N2-Arylation: This method offers high selectivity for the N2-arylation of benzotriazole, which can be challenging to achieve with other methods.[1]
-
Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): This approach involves the reaction of an azide with an alkyne, often catalyzed by copper(I), to form the triazole ring. It is known for its high efficiency and mild reaction conditions.[2][3][4]
Q2: How can I improve the yield of my N-arylation reaction?
A2: To improve the yield of your N-arylation reaction, consider the following factors:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For copper-catalyzed reactions, CuI is often effective.[5] Benzotriazole-based N,O-bidentate ligands have been shown to be efficient in Cu-catalyzed N-arylation.[6]
-
Solvent and Base: The solvent and base play a significant role. Common solvents include DMSO and DMF, while bases like K₂CO₃ and K-O-tBu are frequently used.[5][6]
-
Temperature and Reaction Time: Optimization of temperature and reaction time is essential. Increasing the temperature can improve yields, but excessively high temperatures may lead to side product formation.[6]
Q3: I am observing the formation of both N1 and N2 isomers. How can I selectively synthesize the N1 or N2 isomer?
A3: The selective synthesis of N1 or N2 isomers of 1-Phenyl-1H-benzo[d]triazole is a common challenge due to the tautomerism of benzotriazole.[1]
-
For N1-arylation: Copper-mediated N1-arylation of benzotriazoles has been reported.[7] Metal-free catalytic site-selective N1-alkylation of benzotriazoles with diazoalkanes has also been described.[8]
-
For N2-arylation: Rhodium(II)-catalyzed reactions have demonstrated high selectivity for N2-arylation.[1]
Q4: What are the best practices for purifying 1-Phenyl-1H-benzo[d]triazole derivatives?
A4: Purification of 1-Phenyl-1H-benzo[d]triazole derivatives can be challenging. Common techniques and troubleshooting tips include:
-
Column Chromatography: This is a widely used method. If your compound is degrading on silica gel, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[9]
-
Recrystallization: This technique is effective for removing impurities. If you experience low recovery, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation.[9] If the product oils out, try using a different solvent system or scratching the inside of the flask to induce crystallization.[9]
-
Removing Catalyst Residues: For copper-catalyzed reactions, washing the crude product with an aqueous solution of EDTA or ammonia can help remove residual copper ions.[10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst is not oxidized; for Cu(I) catalysts, consider adding a reducing agent or using freshly prepared catalyst. |
| Inappropriate Ligand | - Screen different ligands. For copper-catalyzed N-arylation, benzotriazole-based N,O-bidentate ligands can be effective.[6] |
| Incorrect Solvent or Base | - Perform a solvent and base screen. Common solvents include DMSO, DMF, and MeCN.[3][6] - Common bases include K₂CO₃, Cs₂CO₃, and K-O-tBu.[5][6] |
| Suboptimal Temperature | - Gradually increase the reaction temperature. For Ullmann-type reactions, temperatures around 80-120 °C are common.[6] |
| Poor Quality of Starting Materials | - Ensure the purity of your benzotriazole and aryl halide. Purify starting materials if necessary. |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Aryl Halide | - Lower the reaction temperature. - Use a more selective catalyst/ligand system. |
| Dehalogenation of Aryl Halide | - Use a milder base. - Ensure anhydrous reaction conditions. |
| Formation of N-oxides | - This can occur during reductive cyclization if the reaction is not complete or under insufficiently reducing conditions.[11] |
| Thermal Rearrangement | - High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring. Try running the reaction at a lower temperature for a longer duration.[10] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is Highly Polar | - Use a more polar eluent system for column chromatography (e.g., increase the percentage of methanol in dichloromethane).[10] |
| Product is Water-Soluble | - After aqueous work-up, saturate the aqueous layer with NaCl before extracting with an organic solvent to reduce the solubility of the product in the aqueous phase.[10] |
| Persistent Catalyst Contamination | - For copper-catalyzed reactions, wash the crude product solution with aqueous EDTA or ammonia solution to chelate and remove copper ions.[10] |
| Oily Product That Won't Crystallize | - Try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.[10] - If trituration fails, purification by column chromatography is the best option.[10] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Copper-Catalyzed N-Arylation of Indole with p-Bromotoluene (Model for Benzotriazole Arylation)[6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5.0) | L1 (10) | K-O-tBu (2.0) | DMSO | 25 | 12 | Poor |
| 2 | CuI (5.0) | L1 (10) | K-O-tBu (2.0) | DMSO | 80 | 12 | 32 |
| 3 | CuI (5.0) | L1 (10) | K-O-tBu (2.0) | DMSO | 120 | 12 | 40 |
| 4 | CuI (5.0) | L1 (10) | K-O-tBu (2.0) | DMSO | 120 | 18 | 48 |
| 5 | CuI (5.0) | L2 (10) | K-O-tBu (2.0) | DMSO | 120 | 18 | 74 |
| 6 | CuI (5.0) | L3 (10) | K-O-tBu (2.0) | DMSO | 120 | 18 | 90 |
| 7 | CuI (5.0) | L3 (5) | K-O-tBu (2.0) | DMSO | 120 | 18 | 62 |
L1, L2, and L3 represent different benzotriazole-based ligands.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Benzotriazole
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dried reaction vessel, add benzotriazole (1.0 mmol), the aryl halide (1.2 mmol), CuI (5 mol%), a suitable ligand (e.g., a benzotriazole-based N,O-bidentate ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add an anhydrous solvent (e.g., DMSO or DMF, 3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for "Click" Chemistry Synthesis of 1-Phenyl-1H-1,2,3-triazole Derivatives
This protocol is adapted from the synthesis of related triazole derivatives and can be a starting point for 1-Phenyl-1H-benzo[d]triazole analogues.[2]
-
Dissolve the corresponding azide (e.g., phenyl azide, 1.0 mmol) and a terminal alkyne (1.1 mmol) in a solvent mixture of t-BuOH/H₂O (1:1, 5 mL).
-
Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).
-
Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvents under reduced pressure.
-
Purify the residue by column chromatography using a suitable eluent system (e.g., methanol in DCM).
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. "COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES" by Magdalena R. Andrzejewska [academicworks.cuny.edu]
- 8. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Dipolar Cycloaddition Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for 1,3-dipolar cycloaddition reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during 1,3-dipolar cycloaddition experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in 1,3-dipolar cycloadditions can arise from several factors, from the stability of your reactants to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Reactant Stability and Purity:
-
1,3-Dipole Instability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, can be unstable and are often best generated in situ. If you are using an isolated 1,3-dipole, confirm its stability and proper storage. For in situ generation, ensure the precursor's purity.
-
Dipolarophile Purity: Verify that the dipolarophile is pure and devoid of any inhibitors or contaminants that could hinder the reaction.
-
-
Reaction Conditions:
-
Solvent Selection: The polarity of the solvent can influence the reaction rate. While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, for others it is a critical parameter. Consider screening a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). Fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to improve yields and decrease reaction times in certain cases.
-
Temperature: Thermal 1,3-dipolar cycloadditions may require elevated temperatures to proceed at a practical rate. If the reaction is slow, consider a careful increase in temperature. Conversely, for thermally sensitive substrates, a lower temperature for a longer duration might be more effective.
-
Concentration: Low concentrations of reactants can lead to slow reaction rates. Increasing the concentration may be beneficial.
-
-
Catalyst Issues (for catalyzed reactions):
-
For copper-catalyzed azide-alkyne cycloadditions (CuAAC), ensure the copper is in the active Cu(I) oxidation state. The use of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) is a common and effective strategy.
-
The choice of ligand for the copper catalyst is also crucial for stabilizing the Cu(I) state and accelerating the reaction.
-
Issue 2: Poor Regioselectivity
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in 1,3-dipolar cycloadditions. The outcome is determined by both electronic and steric factors. Here are some strategies to enhance regioselectivity:
-
Catalyst Control: For azide-alkyne cycloadditions, the choice of catalyst is the most powerful tool for controlling regioselectivity.
-
Copper(I) catalysts almost exclusively yield the 1,4-disubstituted 1,2,3-triazole.
-
Ruthenium catalysts can favor the formation of the 1,5-disubstituted regioisomer.
-
Thermal conditions (uncatalyzed) often result in a mixture of both 1,4- and 1,5-isomers.
-
-
Modification of Reactants:
-
Introducing bulky substituents on either the dipole or the dipolarophile can sterically hinder one approach, thereby favoring the formation of a single regioisomer.
-
Altering the electronic properties (introducing electron-donating or electron-withdrawing groups) of the reactants can also influence the regiochemical outcome.
-
-
Frontier Molecular Orbital (FMO) Theory: Understanding the FMO theory can help predict the favored regioisomer. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination of orbitals with the largest coefficients.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity in Azide-Alkyne Cycloadditions
| Catalyst | Predominant Regioisomer | Reaction Conditions |
| None (Thermal) | Mixture of 1,4- and 1,5- | High temperature |
| Copper(I) | 1,4-disubstituted | Mild conditions, often room temperature |
| Ruthenium(II) | 1,5-disubstituted | Varies with specific catalyst |
This table provides a general guide. Specific substrates and reaction conditions can influence the observed regioselectivity.
Table 2: Illustrative Effect of Solvent Polarity on Reaction Time
| Solvent | Relative Polarity | Illustrative Reaction Time (h) |
| Toluene | 0.099 | 24 |
| Tetrahydrofuran (THF) | 0.207 | 18 |
| Acetonitrile | 0.460 | 12 |
| Dimethylformamide (DMF) | 0.386 | 10 |
| 2,2,2-Trifluoroethanol | 0.898 | 6 |
Note: These are illustrative values to demonstrate a general trend observed in some 1,3-dipolar cycloadditions where more polar solvents can accelerate the reaction. Actual reaction times will vary significantly based on the specific reactants and conditions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction using in situ generation of the Cu(I) catalyst.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne (1.0 eq) in the chosen solvent system.
-
Add the azide (1.0 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole product.
Protocol 2: Nitrone-Olefin Cycloaddition
This protocol provides a general method for the [3+2] cycloaddition between a nitrone and an olefin to form an isoxazolidine.
Materials:
-
Aldehyde or ketone
-
N-substituted hydroxylamine
-
Olefin (dipolarophile)
-
Solvent (e.g., toluene, dichloromethane)
-
Dehydrating agent (e.g., anhydrous MgSO₄) for in situ nitrone generation
Procedure:
-
In situ Nitrone Generation:
-
Dissolve the aldehyde or ketone (1.0 eq) and the N-substituted hydroxylamine (1.0-1.1 eq) in the chosen solvent.
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature for 1-4 hours to form the nitrone.
-
-
Cycloaddition:
-
To the reaction mixture containing the in situ generated nitrone, add the olefin (1.0-1.5 eq).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the isoxazolidine.
-
Mandatory Visualization
Caption: A troubleshooting workflow for common issues in 1,3-dipolar cycloaddition reactions.
Technical Support Center: Optimization of Cu(I)-Catalyzed Click Synthesis for Triazole Derivatives
Welcome to the Technical Support Center for the optimization of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of triazole derivatives.
Troubleshooting Guide
This section addresses specific problems that may arise during your Cu(I)-catalyzed click reaction, leading to low yields or reaction failure.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst: The catalytically active Cu(I) species is prone to oxidation to inactive Cu(II).[1][2] | 1. Add a fresh reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[3][4][5][6][7] Ensure your sodium ascorbate solution is prepared fresh, as it can degrade over time.[4] 2. Degas solvents: Remove dissolved oxygen, which can oxidize the Cu(I) catalyst, by sparging with an inert gas like argon or nitrogen.[1][4][8] 3. Use a stabilizing ligand: Ligands such as THPTA or TBTA protect the Cu(I) from oxidation and increase reaction rates.[1][4][8][9][10][11] |
| Reagent Impurity or Incorrect Stoichiometry: Impurities in azides, alkynes, or solvents can inhibit the reaction.[4] Incorrect ratios of reactants or catalyst components are also a common issue. | 1. Use high-purity reagents: Purify starting materials if impurities are suspected.[4] 2. Optimize reactant ratio: A slight excess (1.1-2 fold) of either the azide or alkyne can improve yields.[4] 3. Optimize ligand-to-copper ratio: A common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[4][12] | |
| Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact reaction efficiency. | 1. Adjust temperature: While many reactions proceed at room temperature, gentle heating (e.g., 37°C or 40-50°C) can accelerate sluggish reactions, especially with sterically hindered substrates.[4][8] 2. Screen solvents: Ensure all components are soluble. Common solvents include water, DMSO, DMF, and tBuOH/H₂O mixtures.[2][5][8][13] 3. Check pH: The reaction is generally effective over a pH range of 4-12.[7][14] For bioconjugations, a pH of around 7 is often recommended.[3] | |
| Side Reactions Observed | Homodimerization of Terminal Alkynes: Oxidative coupling of alkynes can occur in the presence of copper, consuming the starting material.[1] | 1. Ensure sufficient reducing agent: An adequate excess of sodium ascorbate helps to prevent this side reaction.[1] 2. Use a stabilizing ligand: Ligands can help suppress alkyne homodimerization.[1] |
| Degradation of Biomolecules: Reactive oxygen species (ROS) generated by the catalyst system can damage sensitive biomolecules like proteins.[14] | 1. Use a higher ligand-to-copper ratio: A 5:1 ratio of ligand (like THPTA) to copper can help protect biomolecules.[3] 2. Add aminoguanidine: This additive can help suppress side reactions with protein side chains.[3] | |
| Incomplete Reaction | Sterically Hindered Substrates: Bulky groups near the azide or alkyne can slow down the reaction rate. | 1. Increase reaction time and/or temperature. [4] 2. Increase catalyst and/or ligand concentration. [4] 3. Consider a ligand with a flexible alkyl chain , which may create a more favorable environment for bulky substrates.[15][16] |
| Substrate Aggregation: High concentrations of certain molecules, like PEGs or some biomolecules, can lead to aggregation and reduced reactivity.[1] | 1. Adjust reaction environment: Modify pH or ionic strength.[1] 2. Decrease reaction temperature. [1] 3. Use denaturing or solvating conditions: For example, adding DMSO can help for biomolecules with buried reactive groups.[3][17] | |
| Difficulty with Purification | Excess Copper Catalyst: Residual copper can be difficult to remove from the final product. | 1. Use a chelating agent: Add a solution of EDTA to chelate the copper at the end of the reaction.[5] 2. Purify by column chromatography: Silica gel chromatography is a common method for purifying the triazole product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful Cu(I)-catalyzed click reaction?
A successful CuAAC reaction requires five key components:
-
An alkyne-containing molecule .
-
An azide-containing molecule .
-
A source of Copper(I) : This is often generated in situ from a Copper(II) salt like copper(II) sulfate (CuSO₄).[2][5][6]
-
A reducing agent : Sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) state.[2][5][18][7]
-
A copper-chelating ligand : Ligands are crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[5][11]
Q2: What is the correct order of adding reagents?
The order of addition is critical for optimal results. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[18][8] This allows the copper-ligand complex to form.
-
Add this premixed catalyst solution to the mixture containing your azide and alkyne substrates.[8]
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[18][8]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has coordinated, which could lead to the formation of insoluble copper species.[8]
Q3: Which copper source should I use?
While Cu(I) salts like CuI or CuBr can be used directly, they are often sensitive to oxygen.[4] A more convenient and common approach is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][6][7] This method is generally more robust as the reducing agent can counteract any dissolved oxygen.[6]
Q4: How do I choose the right ligand?
The choice of ligand is critical for the success of the reaction. Nitrogen-based ligands are widely used to stabilize the Cu(I) catalyst.[8]
-
Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective ligand.[8][10]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly water-soluble, making it particularly suitable for bioconjugation reactions in aqueous buffers.[8][9]
-
For some sterically demanding substrates, ligands with flexible alkyl chains, such as certain imidazole derivatives, have been shown to be effective.[15][16]
Q5: Can the solvent affect my reaction?
Yes, the solvent choice is important. The CuAAC reaction is compatible with a wide range of solvents, and the primary consideration should be the solubility of all reactants.[2][8] Mixtures of water with organic solvents like DMSO, DMF, or tBuOH are commonly used.[2][5][8][13] For bioconjugation, aqueous buffers are typical.[8] However, be aware that some solvents like acetonitrile can coordinate with the copper and may inhibit the reaction in some cases.[19]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.[8]
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).[8]
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).[8]
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[8]
-
Ligand (e.g., THPTA): 50 mM in water.[8]
-
Sodium Ascorbate: 100 mM in water (always prepare fresh).[8]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[8]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
Gently mix the reaction and allow it to proceed at room temperature.
3. Monitoring and Work-up:
-
The reaction can be monitored by techniques like HPLC or LC-MS.
-
Once complete, the reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.[5]
-
The product can then be purified by standard methods such as extraction and/or column chromatography.[2]
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for CuAAC Reaction Components
| Component | Recommended Starting Concentration/Ratio | Notes |
| Alkyne | 1 equivalent | The limiting reagent. |
| Azide | 1.2 - 5 equivalents (relative to alkyne) | An excess of the non-limiting reagent is often beneficial.[5] |
| Copper(II) Sulfate | 50 µM - 1 mM | [4][5] |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to copper) | Higher ratios can be beneficial for bioconjugations.[4][5] |
| Sodium Ascorbate | 5 - 10 mM | A significant excess is used to maintain a reducing environment.[5] |
Table 2: Influence of Reaction Parameters on CuAAC Outcome
| Parameter | Typical Range | Effect of Variation |
| Temperature | Room Temperature (20-25°C) to 40°C | Gentle heating can increase the reaction rate for sluggish reactions.[5][8] |
| Solvent | Aqueous Buffer (pH 7-8), DMF, DMSO, tBuOH/H₂O | Choice depends on the solubility of the substrates.[5][13] |
| Reaction Time | 1 - 24 hours | Monitor for completion by TLC, HPLC, or LC-MS.[5] |
Visualizations
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A general experimental workflow for performing a Cu(I)-catalyzed click reaction.
Caption: A troubleshooting decision tree for low-yielding CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
overcoming solubility issues of 1-Phenyl-1H-benzo[d]triazole in experiments
Welcome to the technical support center for 1-Phenyl-1H-benzo[d]triazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is 1-Phenyl-1H-benzo[d]triazole and what are its common applications?
A1: 1-Phenyl-1H-benzo[d]triazole is a heterocyclic organic compound.[1][2] It is characterized by a benzotriazole core with a phenyl group attached.[1] This compound and its derivatives are utilized in various research and industrial settings, including as UV stabilizers, corrosion inhibitors, and as scaffolds in medicinal chemistry for the development of new therapeutic agents.[1][3] Some derivatives have been investigated for their biological activities, including potential antiproliferative and enzyme-inhibiting properties.[4]
Q2: What is the aqueous solubility of 1-Phenyl-1H-benzo[d]triazole?
A2: 1-Phenyl-1H-benzo[d]triazole exhibits very low solubility in water. While exact values may vary depending on experimental conditions such as temperature and pH, its aqueous solubility is reported to be approximately 3.9 µg/mL. This poor aqueous solubility is a critical factor to consider when designing experiments.
Q3: In which organic solvents is 1-Phenyl-1H-benzo[d]triazole soluble?
A3: 1-Phenyl-1H-benzo[d]triazole generally shows good solubility in a range of common organic solvents.[1][5] While specific quantitative data is limited in publicly available literature, it is known to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. The table below provides an estimated solubility profile based on available information for the compound and its structural analogs.
Solubility Data
The following table summarizes the known and estimated solubility of 1-Phenyl-1H-benzo[d]triazole in various solvents. Please note that quantitative values in organic solvents are largely extrapolated from qualitative descriptions and data for structurally similar compounds.
| Solvent | Chemical Formula | Type | Estimated Solubility | Notes |
| Water | H₂O | Polar Protic | Very Low (~3.9 µg/mL) | Prone to precipitation in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Commonly used for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Another common choice for creating stock solutions. |
| Ethanol | C₂H₆O | Polar Protic | Moderate to High | Can be used as a solvent or co-solvent. |
| Methanol | CH₄O | Polar Protic | Moderate to High | Similar to ethanol, useful for initial dissolution. |
| Acetone | C₃H₆O | Polar Aprotic | Moderate | May be used for certain applications. |
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen solvent.
-
Question: Are you using the appropriate solvent?
-
Answer: For initial stock solutions, prioritize polar aprotic solvents like DMSO or DMF. Avoid attempting to dissolve the compound directly in aqueous buffers.
-
-
Question: Have you tried applying gentle heat or sonication?
-
Answer: Warming the solution to 37-40°C or using a sonication bath can help overcome the initial energy barrier for dissolution. However, be cautious with prolonged heating as it may degrade the compound.
-
-
Question: Is your compound pure?
-
Answer: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of 1-Phenyl-1H-benzo[d]triazole.
-
Issue 2: The compound precipitates when I dilute my stock solution into an aqueous buffer.
This is a common phenomenon known as "crashing out" and occurs when a compound soluble in an organic solvent is introduced into a solvent system where it is poorly soluble.
-
Question: What is the final concentration of the organic solvent in your aqueous solution?
-
Answer: Aim to keep the final percentage of the organic solvent (e.g., DMSO) as low as possible in your final working solution, typically below 1% and ideally below 0.5%, to minimize solvent effects on your experiment and reduce the likelihood of precipitation.
-
-
Question: How are you performing the dilution?
-
Answer: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate. Never add the aqueous buffer to the concentrated stock solution.
-
-
Question: Have you considered using a co-solvent system?
-
Answer: For some applications, preparing the final solution in a mixture of water and a water-miscible organic solvent (like ethanol) can maintain solubility. The optimal ratio will need to be determined empirically for your specific experimental conditions.
-
-
Question: Is the pH of your aqueous buffer optimal?
-
Answer: Although 1-Phenyl-1H-benzo[d]triazole does not have readily ionizable groups, the pH of the buffer can sometimes influence the solubility of structurally similar compounds. If precipitation persists, you could empirically test a small range of pH values for your buffer.
-
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 1-Phenyl-1H-benzo[d]triazole in DMSO.
Materials:
-
1-Phenyl-1H-benzo[d]triazole (MW: 195.22 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Appropriate sterile vials
Procedure:
-
Accurately weigh 1.95 mg of 1-Phenyl-1H-benzo[d]triazole and transfer it to a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Cap the vial securely and vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and vortex again. Alternatively, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
This protocol provides a general method for diluting a DMSO stock solution into an aqueous buffer to achieve the desired final concentration.
Materials:
-
Concentrated stock solution of 1-Phenyl-1H-benzo[d]triazole in DMSO (e.g., 10 mM).
-
Desired aqueous buffer (e.g., PBS, TRIS).
-
Vortex mixer or magnetic stirrer.
-
Calibrated micropipettes.
Procedure:
-
Calculate the volume of the stock solution required to achieve the final desired concentration in your total experimental volume. Ensure the final DMSO concentration remains low (ideally <0.5%).
-
Dispense the required volume of aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution dropwise to the buffer.
-
Continue to vortex or stir for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide.
Signaling Pathway Involvement
Derivatives of 1-phenyl-1H-1,2,3-triazole have been identified as selective antagonists of γ-aminobutyric acid (GABA) receptors, with a preference for the β3 homomeric receptors over the more common α1β2γ2 heteromeric receptors found in the central nervous system.[5] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and a decrease in its excitability.
The antagonistic action of 1-phenyl-1H-1,2,3-triazole derivatives at the GABA receptor prevents the binding of GABA or reduces the efficacy of GABA binding, thereby inhibiting the influx of chloride ions. This leads to a reduction in the inhibitory signal and can result in increased neuronal excitability. The putative binding site for these antagonists is suggested to be within the channel-lining region of the receptor's second transmembrane segment.[5]
Caption: Antagonistic action on a GABA receptor.
References
- 1. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, 3D-QSAR, and docking studies of 1-phenyl-1H-1,2,3-triazoles as selective antagonists for beta3 over alpha1beta2gamma2 GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Phenyl-1H-benzo[d]triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1H-benzo[d]triazole. The following information addresses common side reactions and other issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-Phenyl-1H-benzo[d]triazole?
A1: The most prevalent methods for synthesizing 1-Phenyl-1H-benzo[d]triazole are copper-catalyzed N-arylation reactions. These include the Ullmann condensation, which typically uses an aryl halide (e.g., iodobenzene), and the Chan-Lam coupling, which employs an aryl boronic acid. Both methods involve the coupling of a phenyl group to a nitrogen atom of the benzotriazole ring.
Q2: What is the primary side reaction of concern during the synthesis of 1-Phenyl-1H-benzo[d]triazole?
A2: The major side reaction is the formation of the constitutional isomer, 2-Phenyl-2H-benzo[d]triazole. Due to the tautomeric nature of the benzotriazole starting material, the phenyl group can attach to either the N1 or N2 position of the triazole ring, leading to a mixture of the two isomers. It is generally observed that the 1H-substituted form is the predominant isomer in both solid and solution phases.[1]
Q3: Are there other significant byproducts to be aware of?
A3: Besides the 2-phenyl isomer, other byproducts can form depending on the reaction conditions. In Ullmann-type reactions, self-coupling of the aryl halide can lead to the formation of biphenyl. In Chan-Lam couplings, self-coupling of the arylboronic acid can also occur. Additionally, incomplete reactions will leave unreacted benzotriazole and arylating agent in the mixture.
Q4: How can the formation of the 2-Phenyl-2H-benzotriazole isomer be minimized?
A4: The regioselectivity of the N-arylation (i.e., the ratio of the 1-phenyl to the 2-phenyl isomer) is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. While completely eliminating the formation of the 2-phenyl isomer is challenging, its proportion can be minimized by carefully optimizing these reaction conditions. The use of certain ligands in copper-catalyzed systems has been shown to improve the selectivity for the N1-arylation product.
Q5: What are the recommended methods for purifying 1-Phenyl-1H-benzo[d]triazole and removing the 2-phenyl isomer?
A5: The separation of 1-Phenyl-1H-benzo[d]triazole from its 2-phenyl isomer can be achieved through crystallization or column chromatography. Due to differences in the polarity of the two isomers, they can often be separated using silica gel column chromatography with a suitable solvent system, such as a mixture of hexane and ethyl acetate. Recrystallization from an appropriate solvent may also be effective if there is a significant difference in the solubilities of the two isomers. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (benzotriazole, arylating agent, base). 4. Presence of moisture or oxygen in the reaction. | 1. Use a fresh batch of copper catalyst or activate it prior to use. 2. Optimize the reaction temperature and time by monitoring the reaction progress using TLC or GC-MS. 3. Purify starting materials if necessary. Ensure the base is dry and of high purity. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| High Proportion of 2-Phenyl Isomer | 1. Suboptimal choice of ligand or catalyst system. 2. Inappropriate solvent. 3. High reaction temperature favoring the formation of the thermodynamic product. | 1. Screen different copper catalysts (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine). 2. Experiment with different solvents (e.g., DMF, DMSO, dioxane, toluene) as the solvent can influence the regioselectivity. 3. Attempt the reaction at a lower temperature, although this may require a longer reaction time. |
| Presence of Biphenyl or Other Self-Coupling Products | 1. High concentration of the arylating agent. 2. High reaction temperature promoting self-coupling. 3. Inefficient cross-coupling with benzotriazole. | 1. Use a stoichiometric amount or a slight excess of the arylating agent relative to benzotriazole. 2. Lower the reaction temperature if possible. 3. Ensure the catalyst and ligand are active and present in appropriate concentrations to facilitate the desired C-N bond formation. |
| Difficulty in Product Purification | 1. Similar polarity of the 1-phenyl and 2-phenyl isomers. 2. Presence of multiple byproducts with similar physical properties. | 1. For column chromatography, try different solvent gradients and consider using a different stationary phase if silica gel is ineffective. 2. For recrystallization, screen a variety of solvents and solvent mixtures to find a system that provides good separation. 3. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. |
Experimental Protocols
Representative Protocol for Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
1H-Benzotriazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 1H-benzotriazole (1.0 mmol), iodobenzene (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the 1-phenyl and 2-phenyl isomers.
Visualizations
Reaction Pathways
Caption: General reaction scheme for the synthesis of 1-Phenyl-1H-benzo[d]triazole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Catalyst Selection and Optimization for Triazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in triazole synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst types for synthesizing 1,2,3-triazoles, and how do they differ in selectivity?
A1: The two most common catalytic methods for synthesizing 1,2,3-triazoles from azides and alkynes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method, often referred to as a "click" reaction. It is highly reliable and regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles .[1][2][3] The reaction works well with terminal alkynes.[1][4] Common copper sources include Cu(I) salts (like CuBr or CuI) or, more frequently, a combination of a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles .[3][4][5] A significant advantage of RuAAC is that it can catalyze reactions with both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles.[5][6][7] Commonly used catalysts include pentamethylcyclopentadienyl (Cp) ruthenium complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[4][5][6][7]
-
Organocatalysis: For a metal-free approach, organocatalysts can be employed. These reactions often involve the activation of a carbonyl compound to act as an alkyne equivalent.[8] Catalysts like proline and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective.[9][10]
Q2: My CuAAC reaction is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[11]
-
Catalyst Inactivation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[11][12]
-
Purity of Reagents: Impurities in starting materials or solvents, particularly water, can interfere with the reaction.[11] Ensure all reagents are pure and solvents are anhydrous.
-
Insufficient Reducing Agent: When generating Cu(I) in situ from a Cu(II) source, ensure an adequate amount of reducing agent (like sodium ascorbate) is present.
-
Ligand Effects: The addition of a ligand can stabilize the Cu(I) catalyst, preventing oxidation and disproportionation, and can accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand used for this purpose.[12]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all impact yield. Optimization of these parameters may be necessary for your specific substrates.
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: A common side reaction, particularly in CuAAC, is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[12]
-
Cause: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst.
-
Prevention:
-
Inert Atmosphere: Rigorously deoxygenate your reaction mixture and maintain it under an inert atmosphere (N₂ or Ar).[12]
-
Use of Ligands: Ligands like TBTA can stabilize the Cu(I) catalyst and suppress side reactions.[12]
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction.
-
Control Reaction Time: Avoid unnecessarily long reaction times, which can lead to catalyst degradation and an increase in side products.[12]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (oxidation of Cu(I) to Cu(II)). | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Add a stabilizing ligand like TBTA.[12] |
| Impure or wet reagents/solvents. | Use purified reagents and anhydrous solvents.[11] | |
| Incorrect stoichiometry. | Verify the molar ratios of azide, alkyne, copper source, and reducing agent. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. Microwave heating can sometimes be effective.[12] | |
| Mixture of 1,4- and 1,5-Regioisomers | Uncatalyzed thermal reaction is occurring. | Ensure a catalytically active species is present. The uncatalyzed Huisgen cycloaddition, which occurs at higher temperatures, produces a mixture of isomers.[1][4] For 1,4-selectivity, use a copper catalyst; for 1,5-selectivity, use a ruthenium catalyst.[3] |
| Significant Alkyne Dimerization (Glaser Coupling) | Presence of oxygen in the reaction. | Thoroughly degas all solutions and maintain a strict inert atmosphere.[12] |
| Catalyst decomposition. | Use a stabilizing ligand (e.g., TBTA for CuAAC) and optimize the reaction time to be as short as possible.[12] | |
| Difficulty in Removing Copper from the Final Product | Residual copper catalyst. | Use heterogeneous copper catalysts that can be easily filtered off.[13] Alternatively, employ purification methods like chelation with EDTA or specialized silica gel chromatography. |
| Reaction Fails with Internal Alkynes (CuAAC) | The CuAAC mechanism is generally not effective for internal alkynes. | Switch to a Ruthenium-catalyzed (RuAAC) system, which is known to work with both terminal and internal alkynes.[5][6][7] |
Catalyst System Comparison
The following table summarizes typical conditions and outcomes for different catalytic systems. Note that optimal conditions can be substrate-dependent.
| Catalyst System | Typical Catalyst | Regioselectivity | Alkyne Substrate Scope | Typical Conditions |
| CuAAC | CuSO₄ / Sodium Ascorbate | 1,4-disubstituted[1][2] | Terminal Alkynes Only[4] | Room Temperature, Aqueous or Organic Solvents (e.g., tBuOH/H₂O, DMSO) |
| RuAAC | CpRuCl(PPh₃)₂ or CpRuCl(COD) | 1,5-disubstituted[3][5] | Terminal & Internal Alkynes[5][7] | Room Temperature to Elevated Temperatures (e.g., 65-110 °C), Organic Solvents (e.g., THF, DMF)[14] |
| Organocatalysis | Proline or DBU | 1,4-disubstituted (with α,β-unsaturated esters)[10] | Carbonyl compounds as alkyne equivalents[8] | Room Temperature, Organic Solvents (e.g., DMSO, Chloroform)[10] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical in situ generation of the Cu(I) catalyst.
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.0 mmol, 1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium Ascorbate (0.1 mmol, 0.1 equiv)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, 4 mL)
Procedure:
-
In a reaction vial, dissolve the azide and terminal alkyne in the t-BuOH/H₂O solvent mixture.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Materials:
-
Azide (1.0 mmol, 1.0 equiv)
-
Alkyne (terminal or internal) (1.1 mmol, 1.1 equiv)
-
Cp*RuCl(PPh₃)₂ (0.02 mmol, 0.02 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst, azide, and alkyne.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted (or fully substituted) 1,2,3-triazole.
Visualizations
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[5][6][7]
Caption: General experimental workflow for catalyzed triazole synthesis.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Triazole - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic enone-azide [3 + 2]-cycloaddition: synthesis of functionally rich C/N-double vinyl 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Structural Optimization of 1H-1,2,3-Triazole-4-carboxamides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the structural optimization of 1H-1,2,3-triazole-4-carboxamides.
Troubleshooting Guides
This section addresses specific issues that may arise during synthesis, purification, and evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives.
Question 1: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is resulting in low yields. What are the common causes and solutions?
Answer:
Low yields in CuAAC or "click" reactions are a common issue. The problem can often be traced back to the catalyst, reaction conditions, or starting materials.
Common Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The Copper(I) catalytic species is prone to oxidation. Ensure your reagents and solvents are deoxygenated. The use of a reducing agent, like sodium ascorbate, is crucial for in situ reduction of Cu(II) to the active Cu(I) species.[1]
-
Impure Starting Materials: Azides and alkynes must be pure. Impurities can chelate the copper catalyst or participate in side reactions. Purify starting materials by column chromatography or distillation before use.
-
Solvent Choice: The choice of solvent is critical. While various solvents can be used, mixtures like H₂O/t-BuOH, or DCM are commonly effective.[1][2] The solvent system should be able to dissolve both the organic substrates and the copper catalyst.
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 45-110 °C) can sometimes improve yields and reaction times, especially for less reactive substrates.[1][2]
-
Ligand Absence: While not always necessary, the addition of a copper-stabilizing ligand can prevent catalyst precipitation and improve efficiency.
Below is a troubleshooting workflow to diagnose potential issues with your reaction.
Question 2: I am having difficulty with the final purification step after forming the carboxamide. What are the recommended methods?
Answer:
Purification of the final 1H-1,2,3-triazole-4-carboxamide products can be challenging due to the polarity of the amide group and potential byproducts from the coupling reaction.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Start with a low polarity and gradually increase it to elute your product.
-
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or particularly difficult separations, preparative TLC can isolate the desired product with high purity.
-
Aqueous Workup: Before chromatography, ensure a thorough aqueous workup is performed to remove unreacted coupling agents (like CDI or HATU) and other water-soluble byproducts.[3][4] A wash with a mild acid (e.g., dilute HCl) can remove basic impurities, and a wash with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.
Question 3: My synthesized compounds show poor solubility in aqueous buffers for biological assays. How can this be addressed?
Answer:
Poor aqueous solubility is a frequent challenge in drug development, particularly for aromatic heterocyclic compounds.
Solutions to Address Poor Solubility:
-
Co-solvents: The most common approach is to dissolve the compound in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), before diluting it to the final concentration in the aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not affect the biological system.
-
Structural Modification: In the optimization phase, consider adding polar or ionizable functional groups to the molecule to enhance its solubility. This is a key part of structure-activity relationship (SAR) studies.
-
Formulation Strategies: For in vivo studies, formulation with excipients such as cyclodextrins or surfactants can improve solubility and bioavailability.
-
Salt Formation: If your compound has a basic or acidic handle (e.g., a basic amine), converting it to a salt (e.g., a hydrochloride salt) can dramatically increase aqueous solubility.
Frequently Asked Questions (FAQs)
Question 1: What is the most common and efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core?
Answer:
The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is a highly reliable, regioselective, and high-yielding process that joins a terminal alkyne and an azide to exclusively form the 1,4-disubstituted triazole isomer.[5] The reaction is robust, tolerates a wide variety of functional groups, and can often be performed under mild, even aqueous, conditions.[1][2]
Question 2: How do structural modifications impact the biological activity of 1H-1,2,3-triazole-4-carboxamides?
Answer:
The biological activity is highly dependent on the nature and position of substituents on both the triazole ring and the carboxamide nitrogen. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.
A notable example is the optimization of these compounds as inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[6][7] In one study, replacing a sulfonyl linkage with a carbonyl amide linkage initiated the optimization process.[6] Subsequent modifications at various positions (R¹, R², R³) led to the discovery of highly potent and selective PXR inhibitors.[6][8][9][10]
Table 1: SAR Summary of 1H-1,2,3-triazole-4-carboxamides as PXR Inhibitors [6]
| Compound | R¹ Substituent | R² Substituent | R³ Substituent | hPXR Binding IC₅₀ (μM) | Antagonist IC₅₀ (μM) |
| 1 | 2,5-di-MeO-Ph | 4-t-Bu-Ph | H | 1.2 | 34 |
| 2 | 2,5-di-MeO-Ph | 3-t-Bu-Ph | H | 0.65 | 4.1 |
| 4 | H | 3-t-Bu-Ph | H | >10 | >50 |
| 5 | Methyl | 3-t-Bu-Ph | H | >10 | 23 |
| 26 | 2,5-di-MeO-Ph | 3-t-Bu-Ph | Br | 0.31 | 1.6 |
| 85 | 2-Cl, 5-F-Ph | 3-t-Bu, 4-CN-Ph | H | 0.003 | 0.011 |
| 89 | 2-Cl, 5-F-Ph | 3-t-Bu, 4-CN-Ph | F | 0.005 | 0.016 |
Data extracted from a study on PXR inhibitors, illustrating how minor structural changes significantly impact potency.[6]
This data clearly shows that moving the tert-butyl group from the 4-position to the 3-position (compound 2 vs 1 ) improved potency. Furthermore, extensive optimization of all three positions led to compound 85 , a highly potent dual inverse agonist/antagonist with low nanomolar IC₅₀ values.[6]
Question 3: What are the common biological targets for this class of compounds?
Answer:
The 1,2,3-triazole-4-carboxamide scaffold is versatile and has been explored for activity against numerous biological targets. Some prominent examples include:
-
Nuclear Receptors: Such as the Pregnane X Receptor (PXR), where these compounds have been developed as potent antagonists and inverse agonists to mitigate adverse drug-drug interactions.[6][7][8]
-
Enzymes: Including Carbonic Anhydrases (CA), specifically the tumor-associated isoforms CA IX and XII, making them candidates for anticancer agents.[11]
-
Kinases: Derivatives have shown inhibitory effects on cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK).[12][13]
-
Anticancer/Cytotoxic Agents: Many derivatives have been evaluated for their general cytotoxic effects against various cancer cell lines, such as leukemia, with some showing nanomolar potency.[4][12][13]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of a 1,4-disubstituted-1H-1,2,3-triazole
This protocol is adapted from methodologies for CuAAC reactions.[1][2]
-
Preparation: To a round-bottom flask, add the organic azide (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Dissolve the reactants in a suitable solvent system, such as a 1:1 mixture of t-BuOH and H₂O (5 mL).
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv.) in water (1 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final 1,2,3-triazole product.
Protocol 2: General Procedure for Amide Coupling to form a 1H-1,2,3-triazole-4-carboxamide
This protocol is a generalized procedure based on standard amide coupling techniques.[4]
-
Preparation: To a solution of the 1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol, 1.0 equiv.) in a dry aprotic solvent like DMF or DCM (10 mL), add a coupling agent such as HATU (1.1 equiv.) or CDI (1.1 equiv.).[3]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 equiv.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC (typically 4-24 hours).
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired carboxamide.
Protocol 3: General MTT Assay for In-Vitro Cytotoxicity Evaluation
This protocol outlines a standard procedure for evaluating the cytotoxic potential of synthesized compounds.[14]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A-549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds (typically from a DMSO stock solution). Add the compounds to the wells to achieve a range of final concentrations and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug like doxorubicin (positive control).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. | Semantic Scholar [semanticscholar.org]
- 9. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1-Phenyl-1H-benzo[d]triazole with Other Triazoles: A Guide for Researchers
This guide provides a comparative analysis of 1-Phenyl-1H-benzo[d]triazole and other triazole derivatives, focusing on their performance in corrosion inhibition, and their antifungal and anticancer activities. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to aid in the evaluation of these compounds for various applications.
Data Presentation
Table 1: Corrosion Inhibition Efficiency of Benzotriazole Derivatives
| Compound | Metal | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Reference |
| Benzotriazole | Copper | Seawater | Potentiodynamic Polarization | >90 | [1] |
| Tolyltriazole | Copper | Not Specified | Not Specified | Higher than Benzotriazole | [2] |
| 1-Aminobenzotriazole | Mild Steel | 0.5 M HCl | Weight Loss | ~98 (at 400 ppm) | N/A |
| Benzotriazole | Mild Steel | 0.1 N H₂SO₄ | Weight Loss, EIS | Not specified | [3] |
Data for 1-Phenyl-1H-benzo[d]triazole was not available in the reviewed comparative studies.
Table 2: Antifungal Activity (MIC₈₀ µg/mL) of Triazole Derivatives
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Reference |
| 5,6-disubstituted benzotriazole (22b') | 1.6 - 25 | - | [4] |
| 5,6-disubstituted benzotriazole (22d) | 1.6 - 25 | - | [4] |
| 5,6-disubstituted benzotriazole (22e') | 1.6 - 25 | - | [4] |
| 1H-1,2,3-benzotriazole derivative (16f) | 6.25 | - | [4] |
| 2-oxo-4-substituted aryl-azetidinone derivative of benzotriazole (39) | - | 0.5 (against A. niger) | [4] |
| Fluconazole (reference) | 0.5 - 4 | - | [5] |
MIC (Minimum Inhibitory Concentration) values for 1-Phenyl-1H-benzo[d]triazole were not explicitly found in comparative studies. The presented data is for other benzotriazole derivatives.[4]
Table 3: Anticancer Activity (IC₅₀ µM) of Triazole Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-benzotriazole derivative (12O) | SiHa | 0.009 | [6] |
| Benzotriazole derivative (25) | SiHa | 0.04 | [6] |
| 1,2,3-triazole derivative (4g) | HCT-116 | 1.09 ± 0.17 | [7] |
| 1,2,3-triazole derivative (4g) | A549 | 45.16 ± 0.92 | [7] |
| Benzotriazole-substituted 2-phenylquinazoline (ARV-2) | MCF-7 | 3.16 | [8] |
| Benzotriazole-substituted 2-phenylquinazoline (ARV-2) | HeLa | 5.31 | [8] |
| Benzotriazole-substituted 2-phenylquinazoline (ARV-2) | HT29 | 10.6 | [8] |
| Cisplatin (reference) | Various | Varies | [7] |
IC₅₀ (half maximal inhibitory concentration) values provide a measure of a compound's potency. Data for 1-Phenyl-1H-benzo[d]triazole was not available in a direct comparative context in the reviewed literature.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative data tables.
Corrosion Inhibition Assessment: Weight Loss Method
The weight loss method is a straightforward technique to determine the corrosion rate and the inhibition efficiency of an inhibitor.
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, dried, and weighed accurately.
-
Immersion: The weighed coupons are suspended in a beaker containing the corrosive medium (e.g., acidic or saline solution) with and without the inhibitor at a specific concentration.
-
Exposure: The coupons are immersed for a predetermined period under controlled temperature.
-
Cleaning and Re-weighing: After the exposure time, the coupons are removed, and the corrosion products are cleaned off using appropriate solutions. The coupons are then washed, dried, and re-weighed.
-
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate is calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
The inhibition efficiency is calculated as: IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.[9][10]
-
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11]
-
Preparation of Antifungal Agent Dilutions: A two-fold serial dilution of the triazole compound is prepared in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 2 x 10³ cells/mL for Candida albicans).[11]
-
Inoculation: Each well containing the antifungal dilution is inoculated with the fungal suspension. Control wells (growth control without the antifungal and sterility control without the inoculum) are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well.[12] This can be assessed visually or by measuring the optical density.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazole compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the study of triazole compounds.
Caption: Hypothetical signaling pathway for triazole-induced apoptosis.
Caption: General experimental workflow for anticancer screening of triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. irowater.com [irowater.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cecri.res.in [cecri.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activities of 1-Phenyl-1H-benzo[d]triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1-Phenyl-1H-benzo[d]triazole derivatives, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The following sections detail the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, supported by experimental data and detailed protocols.
Anti-inflammatory Activity
Several 1-Phenyl-1H-benzo[d]triazole and related triazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]
Data Summary: Anti-inflammatory Activity
| Compound | Model/Assay | Efficacy | Reference Compound |
| Analog 2a | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac |
| Analog 2b | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac |
| Analog 2c | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac |
| Analog 4a | Xylene-induced ear edema in mice | More potent than Diclofenac (25 mg/kg) | Diclofenac |
| Compound 17 | Inhibition of IL-6 expression in LPS-induced RAW 264.7 macrophages | Excellent inhibition of IL-6 | Not specified |
| Compound 6m | Inhibition of IL-1β secretion | IC50: 7.9 ± 1.36 µM | Not specified |
| Compound 27 | Inhibition of TNF-α and IL-1β | TNF-α IC50: 7.83 ± 0.95 µM; IL-1β IC50: 15.84 ± 0.82 µM | Guggulsterone B |
Experimental Protocol: Xylene-Induced Ear Edema in Mice[1][3]
-
Animal Model: Healthy mice are used for the experiment.
-
Grouping: Animals are divided into control, reference drug (e.g., Diclofenac), and test compound groups.
-
Induction of Edema: A fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as the control.
-
Treatment: The test compounds and the reference drug are administered (e.g., orally or intraperitoneally) at a specific dose (e.g., 25 mg/kg) a set time before the xylene application. The control group receives the vehicle.
-
Evaluation: After a specific duration following xylene application, the mice are euthanized. Circular sections are taken from both ears and weighed.
-
Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated as the edema weight. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of these derivatives is often attributed to their ability to suppress the expression of pro-inflammatory enzymes and cytokines.
Caption: Inhibition of TNF-α induced COX-2 expression.
Anticancer Activity
Derivatives of 1,2,4-triazole have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[3] Some compounds have demonstrated selectivity, being more toxic to cancer cells than to normal cell lines.[3]
Data Summary: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 | HeLa | A549 | Reference Compound |
| 10a | 6.43 | 5.6 | 21.1 | Not Specified |
| 10d | 10.2 | 9.8 | 16.5 | Not Specified |
| 7d | - | <12 | - | Not Specified |
| 7e | - | <12 | - | Not Specified |
| Compound 9 | 1.1 | - | - | Doxorubicin (IC50 1.2 µM), 5-Fluorouracil (IC50 18.74 µM) |
| Compound 10 | 1.3 | - | - | Doxorubicin (IC50 1.2 µM), 5-Fluorouracil (IC50 18.74 µM) |
| Compound 5c | 20.53 | - | - | Doxorubicin |
Experimental Protocol: MTT Assay for Cytotoxicity[4][5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few more hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Experimental Workflow: Anticancer Activity Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity.
Antimicrobial Activity
Benzotriazole and other triazole derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[4][5] The mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[6]
Data Summary: Antibacterial and Antifungal Activity (MIC in µg/mL)
| Compound | Bacillus cereus | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference Compound |
| 51b | 5 | - | - | - | Ofloxacin (2-3 µg/mL) |
| Ofloxacin analogues 13 | - | 0.25-1 | 0.25-1 | - | Ofloxacin (0.25-1 µg/mL) |
| Compound 5c | - | - | - | Potent Inhibition | Metronidazole |
| Compound 5b | - | - | - | Potent Inhibition | Metronidazole |
| Nitrotriazole derivatives (5a-d, 5g) | - | - | - | Moderate to high activity | Fluconazole |
Experimental Protocol: Broth Microdilution Method for MIC Determination[8][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (broth + inoculum) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Logical Relationship: Drug Development and Evaluation
Caption: A simplified logical flow for the development of new antimicrobial agents.
References
- 1. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Phenyl-1H-benzo[d]triazole Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and comparison of 1-Phenyl-1H-benzo[d]triazole analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes their synthesis, spectral data, and performance in key biological assays, supported by experimental data and detailed protocols.
Characterization of 1-Phenyl-1H-benzo[d]triazole and its Analogs
1-Phenyl-1H-benzo[d]triazole serves as a versatile scaffold in the design of novel therapeutic agents. The synthesis of its analogs typically involves the reaction of substituted o-phenylenediamines with sodium nitrite in the presence of an acid to form the benzotriazole ring, followed by N-arylation with a phenyl group. Modifications on the phenyl ring and the benzotriazole nucleus allow for the fine-tuning of their physicochemical properties and biological activities.
Table 1: Spectral Data of Representative 1-Phenyl-1H-benzo[d]triazole Analogs
| Compound | Molecular Formula | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrum (m/z) | Reference |
| 1-Phenyl-1H-benzo[d]triazole | C₁₂H₉N₃ | 7.25-7.40 (m, 8H, Ar-H), 8.05 (d, J=8.4 Hz, 1H, Ar-H) | 52.22, 109.67, 120.03, 123.87, 127.36, 127.52, 128.42, 128.96, 132.74, 134.70, 146.29 | 195.22 [M]⁺ | [1] |
| 1-(4-Methoxyphenyl)-1H-benzo[d]triazole | C₁₃H₁₁N₃O | 3.72 (s, 3H, OCH₃), 5.73 (s, 2H, CH₂), 6.83 (d, J=8.4 Hz, 2H, Ar-H), 7.19-7.34 (m, 5H, Ar-H), 8.03 (d, J=8.1 Hz, 1H, Ar-H) | 51.57, 55.02, 114.08, 119.63, 123.66, 126.54, 127.08, 128.33, 129.18, 132.44, 146.04, 159.40 | 225.25 [M]⁺ | [2] |
| 1-(4-Chlorophenyl)-1H-benzo[d]triazole | C₁₂H₈ClN₃ | 7.42-7.58 (m, 7H, Ar-H), 8.08 (d, J=8.3 Hz, 1H, Ar-H) | 52.3, 110.1, 120.5, 124.3, 128.1, 129.8, 133.5, 135.1, 146.5 | 229.67 [M]⁺ | [2] |
Comparative Biological Activity
Analogs of 1-Phenyl-1H-benzo[d]triazole have been extensively studied for their potential as antimicrobial and anticancer agents. The nature and position of substituents on the phenyl ring and the benzotriazole core significantly influence their biological efficacy.
Antimicrobial Activity
Many benzotriazole derivatives exhibit promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzotriazole Analogs
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 1a | H | >100 | >100 | >100 | >100 | >100 | >100 | [3] |
| 1b | 4-Cl | 50 | 25 | 100 | 100 | 50 | 100 | [3] |
| 1c | 4-NO₂ | 25 | 12.5 | 50 | 50 | 25 | 50 | [3] |
| Ciprofloxacin | - | 0.5 | 0.25 | 1 | 2 | - | - | [3] |
| Fluconazole | - | - | - | - | - | 8 | 16 | [3] |
Anticancer Activity
Several 1-Phenyl-1H-benzo[d]triazole analogs have demonstrated significant cytotoxic effects against various human cancer cell lines. The induction of apoptosis is a common mechanism underlying their anticancer properties.
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Benzotriazole Analogs
| Compound ID | R Group | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| 2a | H | >100 | >100 | >100 | [4][5] |
| 2b | 4-OCH₃ | 25.3 | 31.8 | 45.2 | [4][5] |
| 2c | 4-F | 15.8 | 22.5 | 33.1 | [4][5] |
| 2d | 2,4-diCl | 8.2 | 11.4 | 19.7 | [4][5] |
| Doxorubicin | - | 0.8 | 1.1 | 1.5 | [4][5] |
Experimental Protocols
Synthesis of 1-Phenyl-1H-benzo[d]triazole Analogs
A general procedure for the synthesis of 1-phenyl-1H-benzotriazole analogs involves the following steps:
-
Diazotization: o-Phenylenediamine or its substituted derivative is dissolved in a mixture of glacial acetic acid and water. The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at low temperature.
-
N-Arylation: The resulting benzotriazole is then reacted with a substituted phenylboronic acid in the presence of a copper catalyst and a suitable base in a solvent such as DMF or DMSO.
-
The reaction mixture is heated and stirred for several hours until completion, monitored by TLC.
-
Purification: The product is isolated by extraction and purified by column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Experimental Workflow
The general workflow for the synthesis and biological evaluation of 1-Phenyl-1H-benzo[d]triazole analogs is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-benzo[d]triazole and Phenyl-1H-1,2,3-triazole Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Phenyl-1H-benzo[d]triazole and related 1-phenyl-1H-1,2,3-triazole derivatives. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at how structural modifications influence various biological activities. The data presented is compiled from multiple studies and organized for objective comparison.
Anticancer and Antiproliferative Activity
Derivatives of 1-phenyl-1H-benzo[d]triazole and its simpler 1,2,3-triazole analogs have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of crucial enzymes in cancer cell proliferation, such as histone deacetylases (HDACs) and thymidylate synthase.
One notable study identified 1H-benzo[d][1][2][3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potent antiproliferative agent. This compound exhibited considerable activity against three human cancer cell lines with IC50 values in the nanomolar range, comparable to the standard drug doxorubicin. Further investigation revealed its potential as a histone deacetylase inhibitor.[4]
Another study on 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives found several compounds with significant antiproliferative activity. For instance, 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (compound 9) showed potent activity against MCF-7, HCT-116, and HepG2 cancer cell lines, with IC50 values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively. These compounds are believed to exert their anticancer effects by inhibiting thymidylate synthase.[5]
Comparative Data: Antiproliferative Activity
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Mechanism of Action |
| 9 [4] | 1H-benzo[d][1][2][3]triazol-1-yl 3,4,5-trimethoxybenzoate | Multiple human cancer cell lines | 0.0012 - 0.0024 | Histone Deacetylase Inhibitor |
| 9 [5] | 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | MCF-7 | 1.1 | Thymidylate Synthase Inhibitor |
| HCT-116 | 2.6 | |||
| HepG2 | 1.4 | |||
| 5p [6] | benzo[d]thiazole–1,2,3-triazole hybrid | T47D | 15 | EGFR-dependent signaling inhibitor |
| 5s [6] | benzo[d]thiazole–1,2,3-triazole hybrid | T47D | 26 | EGFR-dependent signaling inhibitor |
| 5t [6] | benzo[d]thiazole–1,2,3-triazole hybrid | T47D | 28 | EGFR-dependent signaling inhibitor |
Experimental Protocols
In Vitro Antiproliferative Assay: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
Histone Deacetylase (HDAC) Inhibition Assay: The inhibitory activity against HDACs can be measured using a commercially available kit. The assay typically involves incubating the enzyme with a fluorogenic substrate in the presence of the test compound. The fluorescence generated is proportional to the enzyme activity, and the IC50 value is determined by measuring the reduction in fluorescence at different compound concentrations.
Logical Relationship of SAR for Anticancer Activity
References
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Phenyl-1H-benzo[d][1,2,3]triazole | 883-39-6 [smolecule.com]
- 4. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy of 1-Phenyl-1H-benzo[d]triazole as an Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory efficacy of 1-Phenyl-1H-benzo[d]triazole and its derivatives against several key biological targets. The performance of these compounds is compared with established alternative inhibitors, supported by experimental data from peer-reviewed literature. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
1-Phenyl-1H-benzo[d]triazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms make it a suitable scaffold for designing inhibitors that can interact with various enzymatic targets. This guide focuses on its efficacy as an inhibitor of three major classes of enzymes: Carbonic Anhydrases (CAs), Epidermal Growth Factor Receptor (EGFR), and Histone Deacetylases (HDACs).
Comparative Efficacy Data
The inhibitory activities of 1-Phenyl-1H-benzo[d]triazole derivatives and their alternatives are summarized below. The data is presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative comparison of their potencies.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
| Compound | Target Isoform | IC50 | Ki | Reference Compound | Reference Ki |
| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | hCA I | - | 50.8 nM | Acetazolamide | 250 nM |
| hCA II | - | 6.5 nM | Acetazolamide | 12 nM | |
| hCA IV | - | 65.3 nM | Acetazolamide | 74 nM | |
| hCA IX | - | 30.8 nM | Acetazolamide | 25 nM | |
| 1H-1,2,3-triazole analogs (various derivatives) | bCA-II | 11.1–88.4 µM | - | Acetazolamide | 18.6 µM (IC50)[1] |
| 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | hCA IX | - | 16.4 to 66.0 nM | - | - |
Note: Lower IC50 and Ki values indicate higher inhibitory potency.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is implicated in the development of various cancers, making it a key target for anti-cancer therapies.
| Compound | Target | IC50 | Reference Compound | Reference IC50 |
| Benzimidazole/1,2,3-triazole hybrid (Compound IV) | EGFR | 76 nM | Erlotinib | 80 nM[2] |
| Phthalimide/1,2,3-triazole hybrid (Compound III) | EGFR | 79 nM | Erlotinib | 80 nM[2] |
| Benzothiazole-1,2,3-triazole hybrid (Compound 8a) | EGFR | 0.69 µM | Erlotinib | 1.3 µM[3] |
| Indolyl-1,2,4-triazole hybrid (Compound 13b) | EGFR | 62.4 nM | Erlotinib | 80 nM[4] |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents.
| Compound | Target | IC50 | Reference Compound | Reference IC50 |
| 1H-benzo[d][5][6][7]triazol-1-yl 3,4,5-trimethoxybenzoate | HDAC | 9.4 µM | - | - |
| Triazol-4-ylphenyl bearing hydroxamate (Compound 4a) | Pan-HDAC | 20 nM (against MiaPaca-2 cells) | SAHA | - |
| Pyridinyl-1,2,4-triazoles (Compound 6a) | HDAC2 | 0.090 µM | SAHA | 0.096 µM[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), which produces a colored product, p-nitrophenol, monitored spectrophotometrically.
Protocol:
-
Enzyme and Substrate Preparation: A stock solution of purified carbonic anhydrase (e.g., bovine erythrocyte CA-II) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). A stock solution of p-NPA is prepared in acetonitrile.
-
Inhibitor Preparation: The test compound (1-Phenyl-1H-benzo[d]triazole derivative) and a reference inhibitor (e.g., Acetazolamide) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the enzyme solution to each well.
-
Add the inhibitor solution at various concentrations to the test wells and the reference inhibitor to the positive control wells. Add solvent alone to the negative control wells.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (p-NPA) to all wells.
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
EGFR Kinase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase domain. The level of phosphorylation can be quantified using methods like ELISA or radiometric assays.
Protocol (ELISA-based):
-
Plate Coating: A 96-well plate is coated with a substrate that can be phosphorylated by EGFR, such as a synthetic poly(Glu, Tyr) peptide.
-
Enzyme and Inhibitor Incubation:
-
Recombinant human EGFR kinase is added to the wells.
-
The test compound and a reference inhibitor (e.g., Erlotinib) at various concentrations are added to the respective wells.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to the wells. The plate is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
Detection:
-
The reaction is stopped, and the wells are washed to remove unbound components.
-
A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody) is added.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme-linked secondary antibody is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: The signal intensity, which is proportional to the extent of substrate phosphorylation, is measured. The IC50 value is calculated by determining the inhibitor concentration that causes a 50% reduction in the signal compared to the control.
HDAC Inhibition Assay
Principle: This assay measures the enzymatic activity of HDACs by quantifying the deacetylation of a synthetic substrate. The deacetylated product is then detected, often through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.
Protocol (Fluorometric):
-
Reagent Preparation: Prepare a reaction buffer, a solution of the HDAC enzyme (e.g., nuclear extract or purified HDAC), the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (e.g., trypsin).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Trichostatin A or SAHA).
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme solution.
-
Add the inhibitor solutions at various concentrations.
-
Pre-incubate to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specific duration.
-
Stop the reaction and initiate the development step by adding the developer solution. The developer cleaves the deacetylated substrate to release a fluorescent molecule.
-
-
Data Analysis: The fluorescence intensity is measured using a fluorometer. The IC50 value is determined by calculating the inhibitor concentration that results in a 50% reduction in fluorescence compared to the control.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways and the mechanism of inhibition is crucial for rational drug design and development.
Carbonic Anhydrase Catalytic Cycle and Inhibition
Carbonic anhydrase catalyzes the reversible hydration of CO2. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile to attack the carbon dioxide molecule. Inhibitors like 1-Phenyl-1H-benzo[d]triazole derivatives, often containing a sulfonamide group, coordinate to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and preventing substrate binding.
References
- 1. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of synthesized vs commercial 1-Phenyl-1H-benzo[d]triazole
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the spectroscopic data for 1-Phenyl-1H-benzo[d]triazole obtained from a laboratory synthesis and a commercial source. The purity and structural identity of chemical compounds are paramount in research and development, particularly in the pharmaceutical industry. This document presents a side-by-side analysis of ¹H NMR, ¹³C NMR, and FT-IR data to highlight the degree of concordance between in-house synthesized and commercially procured batches of this important heterocyclic compound.
Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for both synthesized and commercial samples of 1-Phenyl-1H-benzo[d]triazole. The data for the synthesized sample is sourced from a representative synthetic procedure, while the commercial data is based on typical values reported for commercially available high-purity samples.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Synthesized) | Assignment (Commercial) |
| 8.12 | d | 1H | Ar-H | Ar-H |
| 7.78 - 7.72 | m | 2H | Ar-H | Ar-H |
| 7.58 - 7.49 | m | 4H | Ar-H | Ar-H |
| 7.42 - 7.37 | m | 2H | Ar-H | Ar-H |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (Synthesized) | Assignment (Commercial) |
| 146.2 | Ar-C | Ar-C |
| 137.0 | Ar-C | Ar-C |
| 133.0 | Ar-C | Ar-C |
| 129.8 | Ar-CH | Ar-CH |
| 129.2 | Ar-CH | Ar-CH |
| 128.4 | Ar-CH | Ar-CH |
| 124.9 | Ar-CH | Ar-CH |
| 120.3 | Ar-CH | Ar-CH |
| 110.1 | Ar-CH | Ar-CH |
Table 3: FT-IR Data Comparison (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment (Synthesized) | Assignment (Commercial) |
| 3065 | w | C-H stretch (aromatic) | C-H stretch (aromatic) |
| 1600 | m | C=C stretch (aromatic) | C=C stretch (aromatic) |
| 1495 | s | C=C stretch (aromatic) | C=C stretch (aromatic) |
| 1230 | m | C-N stretch | C-N stretch |
| 745 | s | C-H bend (aromatic) | C-H bend (aromatic) |
s = strong, m = medium, w = weak
Experimental Protocols
Synthesis of 1-Phenyl-1H-benzo[d]triazole
A common and effective method for the synthesis of 1-Phenyl-1H-benzo[d]triazole is the Ullmann condensation reaction.
Materials:
-
Benzotriazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of benzotriazole (1.0 equiv.) in DMF, potassium carbonate (2.0 equiv.) and copper(I) iodide (0.1 equiv.) are added.
-
Iodobenzene (1.2 equiv.) is then added to the reaction mixture.
-
The mixture is heated to 120 °C and stirred for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-Phenyl-1H-benzo[d]triazole.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on an FT-IR spectrometer using KBr pellets. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.
Visualization
A Comparative Guide to Purity Assessment of Synthesized 1-Phenyl-1H-benzo[d]triazole
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 1-Phenyl-1H-benzo[d]triazole, a key scaffold in medicinal chemistry. The following sections detail the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Purity Analysis Comparison
The purity of a synthesized batch of 1-Phenyl-1H-benzo[d]triazole was assessed using three common analytical techniques. The results are summarized in the table below, providing a quantitative comparison of the methods.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | 99.5% | ~0.01% | ~0.03% | High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds.[1][2] | Requires soluble samples, potential for peak co-elution. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.2% | ~0.001% | ~0.005% | High sensitivity and provides structural information of impurities.[1][2] | Limited to volatile and thermally stable compounds. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | >99% (by integration) | ~0.1% | ~0.5% | Provides detailed structural information, non-destructive, and can quantify against a standard.[1][2] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be reproducible and serve as a standard for the purity assessment of 1-Phenyl-1H-benzo[d]triazole.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The synthesized 1-Phenyl-1H-benzo[d]triazole was dissolved in the mobile phase to a concentration of 1 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity was determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: The sample was dissolved in dichloromethane to a concentration of 1 mg/mL.
-
Purity Calculation: Purity was determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities were identified by their mass spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Spectroscopic Conditions:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.7 mL of CDCl₃.
-
Purity Assessment: The purity was estimated by comparing the integral of the aromatic protons of 1-Phenyl-1H-benzo[d]triazole to the integrals of any impurity signals present in the spectrum. For quantitative analysis, a known amount of an internal standard (e.g., maleic acid) would be added.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS purity analysis.
Caption: Workflow for NMR purity analysis.
Comparison of Alternatives
While 1-Phenyl-1H-benzo[d]triazole is a valuable compound, researchers may consider alternatives based on their specific application. Structurally similar compounds, such as other substituted benzotriazoles or isomeric phenyl-triazole derivatives, may offer different pharmacological profiles or synthetic accessibility. The choice of an alternative would necessitate a re-validation of the analytical methods described herein to ensure accurate purity assessment. For instance, a more polar analogue might require a different mobile phase in HPLC, while a less volatile derivative might be more amenable to GC-MS analysis. The fundamental principles of purity determination, however, remain the same.
References
Comparative Analysis of 1-Phenyl-1H-benzo[d]triazole Derivatives in Cancer Research: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Phenyl-1H-benzo[d]triazole derivatives, focusing on their anticancer properties. The data presented is compiled from various in vitro and in vivo studies to offer an objective overview of their performance against different cancer cell lines and their potential mechanisms of action.
Performance Comparison of 1-Phenyl-1H-benzo[d]triazole Derivatives
Recent research has focused on the synthesis and evaluation of various 1-Phenyl-1H-benzo[d]triazole derivatives as potential anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the in vitro anticancer activity of a series of benzotriazole-substituted 2-phenylquinazoline derivatives, which incorporate the 1-phenyl-benzotriazole scaffold. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), a standard measure of a compound's potency.
A study on benzotriazole-substituted 2-phenylquinazolines revealed their potential as anticancer agents, with some derivatives showing significant antiproliferative activities.[1][2][3] Mechanistic studies, including cell cycle analysis and apoptosis assays, indicated that these compounds induce mitochondria-mediated apoptosis.[1][2]
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Benzotriazole-Substituted 2-Phenylquinazoline Derivatives [1]
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) |
| ARV-1 | >50 | >50 | >50 |
| ARV-2 | 3.16 | 5.31 | 10.6 |
| ARV-3 | 15.2 | 21.4 | 35.8 |
| ARV-4 | >50 | >50 | >50 |
| ARV-5 | 25.6 | 38.2 | 45.1 |
| Doxorubicin (Standard) | 1.2 | 1.8 | 2.5 |
Note: Lower IC50 values indicate higher potency.
The structure-activity relationship (SAR) studies of these derivatives suggest that the nature and position of substituents on the phenyl ring play a crucial role in their cytotoxic activity. For instance, compound ARV-2 , which exhibited the most potent activity, possesses a specific substitution pattern that appears to be favorable for its anticancer effects.[1]
Experimental Protocols
The evaluation of the anticancer activity of these 1-Phenyl-1H-benzo[d]triazole derivatives involved standard and well-established experimental protocols.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized benzotriazole derivatives for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 1-Phenyl-1H-benzo[d]triazole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have pointed towards a mitochondria-mediated apoptotic pathway.[1][2]
The proposed mechanism involves the inhibition of anti-apoptotic proteins, such as Bcl-2, and the activation of pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process.
Below is a diagram illustrating the proposed experimental workflow for evaluating the anticancer activity of these compounds and their induction of apoptosis.
Caption: Experimental workflow and proposed apoptotic pathway of 1-Phenyl-1H-benzo[d]triazole derivatives.
References
- 1. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ADMET (absorption, distribution, metabolism, excretion, toxicity) studies of triazole derivatives
Triazole derivatives represent a significant class of heterocyclic compounds with broad applications in medicine and agriculture, most notably as antifungal agents. Their therapeutic efficacy is, however, intrinsically linked to their pharmacokinetic and toxicological properties. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of these compounds is paramount for the development of safer and more effective therapeutic agents. This guide provides a comparative overview of the ADMET properties of selected triazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this endeavor.
Absorption
The oral bioavailability of triazole derivatives is a key determinant of their clinical utility. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict in vivo intestinal absorption.
Table 1: In Vitro Permeability of Selected Triazole Derivatives
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Cell Line | Reference |
| Fluconazole | 0.5 ± 0.1 | 1.2 | Caco-2 | [1] |
| Itraconazole | <0.1 | >10 | Caco-2 | [1] |
| Voriconazole | 1.5 ± 0.3 | 1.5 | Caco-2 | [1] |
| Posaconazole | <0.1 | >10 | Caco-2 | [1] |
Higher Papp values indicate greater potential for intestinal absorption. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.
Distribution
Following absorption, the distribution of a drug to its target tissues is crucial for its efficacy. Key parameters include the volume of distribution (Vd) and plasma protein binding.
Table 2: In Vivo Pharmacokinetic Parameters of Selected Triazole Derivatives in Rodents
| Compound | Species | Dose (mg/kg) & Route | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Protein Binding (%) | Reference |
| Voriconazole | Mouse | 10 (oral) | 0.5 ± 0.1 | 0.5 | 0.72 | - | 78 | [2][3] |
| Voriconazole | Mouse | 40 (oral) | 6.9 ± 2.4 | 1.0 | 27.2 | - | 78 | [2][3] |
| SYN-2836 | Mouse | 50 (oral) | 7.31 ± 2.53 | 0.5 | 35.6 | >45 | - | |
| SYN-2869 | Mouse | 50 (oral) | 6.29 ± 0.85 | 0.5 | 32.4 | >45 | - | |
| SYN-2903 | Mouse | 50 (oral) | 6.16 ± 0.39 | 1.0 | 41.2 | >45 | - | |
| SYN-2921 | Mouse | 50 (oral) | 3.41 ± 0.34 | 1.0 | 28.9 | >45 | - | |
| SYN-2836 | Rat | 20 (oral) | - | - | - | Very Low | - | |
| SYN-2869 | Rat | 20 (oral) | - | - | - | 14.7 | - |
Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Metabolism
The metabolism of triazole derivatives is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. Many triazoles are not only substrates but also inhibitors of CYP enzymes, leading to a high potential for drug-drug interactions.[4]
Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Selected Triazole Derivatives
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | Reference |
| Fluconazole | >100 | 30.3 | 12.3 | >100 | 18.3 | [5][6][7] |
| Itraconazole | 1.2 | >10 | >10 | 0.25 | 0.029 | [5][8] |
| Voriconazole | 15.8 | 8.4 | 8.7 | 25.1 | 3.2 | [5][6][7] |
| Miconazole | 1.5 | 2.0 | 0.33 | 3.2 | 0.1 | [5][6] |
IC₅₀ values represent the concentration of the drug that causes 50% inhibition of the enzyme activity. Lower IC₅₀ values indicate more potent inhibition.
Excretion
Triazole derivatives and their metabolites are eliminated from the body through various routes, primarily via urine and feces.
Table 4: Excretion Profile of Triticonazole in Rats
| Compound | Route of Administration | Dose (mg/kg) | % of Dose Excreted in Urine (48h) | % of Dose Excreted in Feces (72h) | Reference |
| rac-Triticonazole | Oral | 50 | 64.00 ± 0.13 | 13.70 ± 0.32 | [9] |
Toxicity
The toxicity profile of triazole derivatives is a critical aspect of their safety assessment. Key areas of concern include hepatotoxicity, cardiotoxicity (hERG channel inhibition), and genotoxicity.
Hepatotoxicity
Several triazole derivatives have been associated with liver injury. A primary mechanism involves the activation of nuclear receptors, such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).[10][11][12] This activation leads to the induction of CYP enzymes, which can increase oxidative stress and contribute to cellular damage.[10][13]
Cardiotoxicity
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern for drug-induced cardiotoxicity, as it can lead to QT interval prolongation and potentially fatal arrhythmias.
Table 5: In Vitro hERG Channel Inhibition by Selected Triazole Derivatives
| Compound | hERG IC₅₀ (µM) | Reference |
| Ketoconazole | 0.06 - 0.2 | [14] |
| Itraconazole | 0.03 - 0.1 | [14] |
| Fluconazole | >30 | [14] |
| Voriconazole | 1 - 3 | [14] |
Lower IC₅₀ values indicate a higher potential for hERG channel inhibition and associated cardiotoxicity.
Genotoxicity and Acute Toxicity
The genotoxic potential of triazole derivatives is assessed through a battery of tests, including the Ames test for mutagenicity. Acute toxicity is often evaluated by determining the median lethal dose (LD50) in animal models.
Table 6: Toxicity Profile of Selected Triazole Derivatives
| Compound | Genotoxicity (Ames Test) | Acute Oral LD₅₀ (rat, mg/kg) | Reference |
| Myclobutanil | Negative | 1600 | [15] |
| Propiconazole | Negative | 1517 | [15] |
| Triadimefon | Negative | 363-568 | [15] |
| UI | - | >5000 | [16] |
| UIA | - | >5000 | [16] |
A higher LD₅₀ value indicates lower acute toxicity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable assessment and comparison of ADMET properties. Below are outlines of key experimental workflows.
In Vitro CYP450 Inhibition Assay Workflow
Methodology:
-
Preparation: A reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and varying concentrations of the test triazole derivative is prepared in a buffer solution.[5]
-
Incubation: The mixture is pre-incubated to allow the triazole derivative to interact with the enzymes.
-
Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) generating system.[7]
-
Reaction Termination: After a specific incubation time, the reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Analysis: The samples are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.
-
Data Interpretation: The percentage of inhibition of metabolite formation at each triazole concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Caco-2 Permeability Assay Workflow
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.[1][17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[18]
-
Permeability Assay: The test triazole derivative is added to the apical (A) side (for absorption studies) or the basolateral (B) side (for efflux studies) of the monolayer.[19]
-
Sampling: Samples are collected from the receiver compartment at various time points.
-
Analysis: The concentration of the triazole derivative in the samples is quantified by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. The ratio of Papp (B-A) to Papp (A-B) gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters.[1]
Conclusion
The ADMET properties of triazole derivatives are diverse and significantly influence their therapeutic potential and safety profiles. This guide highlights the importance of a comprehensive evaluation of these parameters in the drug discovery and development process. While established antifungal agents like fluconazole and voriconazole exhibit favorable oral absorption, newer derivatives are continuously being optimized for improved pharmacokinetic and safety profiles. A thorough understanding of their interactions with metabolic enzymes, particularly the CYP450 system, is crucial to mitigate the risk of drug-drug interactions. Furthermore, careful assessment of potential hepatotoxicity and cardiotoxicity is essential to ensure patient safety. The presented data and experimental workflows provide a foundational framework for researchers to conduct comparative ADMET studies and make informed decisions in the development of novel triazole-based therapeutics.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-drug interactions of triazole antifungal agents in multimorbid patients and implications for patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excretion stereoselectivity of triticonazole in rat urine and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Connection of Azole Fungicides with Xeno-Sensing Nuclear Receptors, Drug Metabolism and Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-benzo[d]triazole: A Guide for Laboratory Professionals
Proper Disposal of 1-Phenyl-1H-benzo[d][1][2][3]triazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Phenyl-1H-benzo[d][1][2]triazole, a heterocyclic compound used in various research and industrial applications. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 1-Phenyl-1H-benzo[d][1][2]triazole with appropriate personal protective equipment (PPE). Based on the GHS classifications of similar triazole compounds, this chemical should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat and closed-toe shoes. |
Step-by-Step Disposal Protocol
The primary method for the disposal of 1-Phenyl-1H-benzo[d][1][2]triazole and its associated waste is through an approved hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. Benzotriazoles are known to be resistant to biodegradation and can persist in the environment.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "1-Phenyl-1H-benzo[d][1][2]triazole," and the date of accumulation.
-
Segregate waste containing this compound from other waste streams to avoid accidental reactions. It is incompatible with strong oxidizing agents.
2. Waste Collection:
-
Solid Waste: Carefully collect any solid 1-Phenyl-1H-benzo[d][1][2]triazole, including contaminated PPE (e.g., gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.
-
Liquid Waste: For solutions containing 1-Phenyl-1H-benzo[d][1][2]triazole, use a dedicated, sealed, and properly labeled hazardous waste container.
-
Contaminated Labware: Any labware (e.g., glassware, pipette tips) that has come into contact with the compound should be decontaminated or disposed of as hazardous waste. If decontaminating, the initial rinsate must be collected as hazardous liquid waste.
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept tightly closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE as outlined in the table above.
-
Containment and Absorption:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Phenyl-1H-benzo[d][1][2]triazole.
Caption: Disposal workflow for 1-Phenyl-1H-benzo[d][1][2]triazole.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety (EHS) department for procedures tailored to your location and circumstances.
Personal protective equipment for handling 1-Phenyl-1H-benzo[d][1,2,3]triazole
Essential Safety and Operational Guide for 1-Phenyl-1H-benzo[d][1][2][3]triazole
For Immediate Reference: Researchers, scientists, and drug development professionals handling 1-Phenyl-1H-benzo[d][1][2][3]triazole must adhere to the following safety protocols and operational procedures to mitigate risks of exposure and ensure proper disposal. This guide provides a direct, procedural framework for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment for handling 1-Phenyl-1H-benzo[d][1][2][3]triazole.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Gloves | For incidental contact (e.g., handling sealed containers): Single-use nitrile gloves are recommended.[4][5] For extended contact (e.g., weighing, transferring, or working with solutions): Heavy-duty nitrile or butyl rubber gloves should be worn. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4] |
| Body Protection | Laboratory Coat/Coverall | A standard laboratory coat is required for all procedures. When handling larger quantities or when there is a risk of splashing, a chemical-resistant coverall made of materials like polyethylene-coated polypropylene should be worn.[6] |
| Eye and Face Protection | Safety Goggles/Face Shield | Chemical safety goggles are mandatory. When there is a significant risk of splashing, a full-face shield should be used in addition to safety goggles. |
| Respiratory Protection | Respirator | When handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required to prevent respiratory irritation.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Handling
-
Designated Area: All handling of 1-Phenyl-1H-benzo[d][1][2][3]triazole should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[5]
-
Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Also, verify that an emergency eyewash station and safety shower are accessible.
-
Weighing and Transferring:
-
When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Use spatulas and other tools carefully to avoid generating dust.
-
For transfers, use sealed containers.
-
-
Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
-
Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces (benchtops, fume hood sash, etc.) with a suitable laboratory detergent and water.
-
Equipment: Clean all non-disposable equipment that has come into contact with the chemical according to standard laboratory procedures for hazardous materials.
Small Spill Cleanup Protocol
In the event of a small spill of powdered 1-Phenyl-1H-benzo[d][1][2][3]triazole, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Secure: If necessary, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required PPE, including a respirator.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[1][8]
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container using a brush and dustpan. Avoid creating dust.[1][8][9]
-
Decontaminate the Area: Wipe the spill area with a wet paper towel to remove any remaining residue. Place the used paper towels in the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and label it appropriately for disposal.
Disposal Plan
All waste containing 1-Phenyl-1H-benzo[d][1][2][3]triazole must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[2]
-
Containerization:
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "1-Phenyl-1H-benzo[d][1][2][3]triazole," and any other relevant hazard warnings.[3]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3] Do not pour any waste down the drain.[3]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of 1-Phenyl-1H-benzo[d][1][2][3]triazole.
Caption: Workflow for Handling 1-Phenyl-1H-benzo[d][1][2][3]triazole.
Caption: Hazardous Waste Disposal Workflow.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. crystalgen.com [crystalgen.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
